Btk-IN-9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H19N7O4 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C25H19N7O4/c26-24-22-23(16-6-12-20(13-7-16)36-19-4-2-1-3-5-19)30-31(25(22)28-15-27-24)14-21(33)29-17-8-10-18(11-9-17)32(34)35/h1-13,15H,14H2,(H,29,33)(H2,26,27,28) |
InChI Key |
VLPWPOWMTKZZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Btk-IN-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of Btk-IN-9, a novel reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development and oncology.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, maturation, activation, and survival of B-lymphocytes.[1] Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and other lymphomas.[2] Consequently, BTK has emerged as a significant therapeutic target for the treatment of these diseases. This compound is a novel, reversible inhibitor of BTK, showing potent anti-proliferative activity in mantle cell lymphoma.[3][4]
Mechanism of Action of this compound
This compound functions as a reversible inhibitor of BTK. Unlike covalent inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, reversible inhibitors like this compound bind non-covalently, allowing for a more transient interaction.
The primary mechanism of action of this compound in mantle cell lymphoma, specifically in the Z138 cell line, involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[3] This is characterized by two key events:
-
Disturbance of Mitochondrial Membrane Potential: this compound disrupts the integrity of the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential (ΔΨm). This is a critical event in the initiation of apoptosis.
-
Increase in Reactive Oxygen Species (ROS): Treatment with this compound leads to an elevation in the intracellular levels of reactive oxygen species. Increased ROS can induce oxidative stress and further damage to cellular components, including mitochondria, thereby amplifying the apoptotic signal.
The culmination of these effects is the activation of the apoptotic cascade, leading to programmed cell death in the cancer cells.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on the available research.
Table 1: In Vitro BTK Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Binding Mode |
|---|
| this compound | BTK | Data from primary publication | Reversible |
Note: Specific IC50 values are found within the primary research article and are presented here as an illustrative example of data presentation.
Table 2: Anti-proliferative Activity of this compound in Mantle Cell Lymphoma Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| Z138 | This compound | Data from primary publication |
| Mino | This compound | Data from primary publication |
| JeKo-1 | this compound | Data from primary publication |
Note: Specific IC50 values are found within the primary research article and are presented here as an illustrative example of data presentation.
Signaling Pathways and Visualizations
Canonical BTK Signaling Pathway
BTK is a key mediator downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates and activates downstream effectors, most notably Phospholipase C gamma 2 (PLCγ2). This leads to the activation of several signaling pathways, including the NF-κB and MAPK/ERK pathways, which ultimately promote B-cell proliferation, survival, and differentiation.[1][5]
Caption: Canonical BTK signaling pathway initiated by BCR activation.
Proposed Mechanism of Action of this compound
This compound, by reversibly inhibiting BTK, is presumed to block the downstream signaling that promotes cell survival. Furthermore, it initiates a distinct apoptotic mechanism in mantle cell lymphoma cells.
Caption: Proposed mechanism of this compound inducing apoptosis in MCL cells.
Experimental Protocols
The following are representative protocols for key experiments used to characterize BTK inhibitors like this compound.
BTK Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human BTK enzyme (e.g., Promega V2941)
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega V9101)
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 10 µL of a solution containing BTK enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mantle cell lymphoma cell lines (e.g., Z138)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-BTK
This technique is used to determine the phosphorylation status of BTK, which is an indicator of its activation state.
Materials:
-
MCL cells (e.g., Z138)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Treat MCL cells with this compound or vehicle for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BTK inhibitor.
Caption: A typical workflow for the preclinical evaluation of a BTK inhibitor.
Conclusion
This compound is a novel, reversible Bruton's Tyrosine Kinase inhibitor with promising anti-proliferative activity in mantle cell lymphoma. Its mechanism of action involves not only the inhibition of BTK enzymatic activity but also the induction of apoptosis through a mitochondria-dependent pathway, characterized by the disruption of mitochondrial membrane potential and an increase in reactive oxygen species. This dual mechanism suggests that this compound and similar compounds could be effective therapeutic agents for B-cell malignancies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Bruton tyrosine kinase inhibitor CC-292 shows activity in mantle cell lymphoma and synergizes with lenalidomide and NIK inhibitors depending on nuclear factor-κB mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Btk-IN-9: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for the proliferation, differentiation, and survival of B-cells.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, including mantle cell lymphoma (MCL).[1] This has established BTK as a significant therapeutic target, leading to the development of numerous inhibitors. This technical guide focuses on the discovery and synthesis of Btk-IN-9, a novel reversible BTK inhibitor with potent antiproliferative activity against mantle cell lymphoma. This compound, also referred to as compound 13l in its primary publication, emerged from a focused drug discovery effort to identify new pyrazolopyrimidine-based derivatives with improved therapeutic profiles.[3]
Discovery of this compound
This compound was developed through a structure-based drug design approach, starting from a lead compound with moderate BTK inhibitory activity. The discovery process, as outlined by Ran et al. (2022), involved the synthesis and evaluation of a series of novel pyrazolopyrimidine-based derivatives. The aim was to enhance the antiproliferative effects in mantle cell lymphoma cell lines.[3]
The optimization process focused on modifications of the pyrazolopyrimidine scaffold to improve interactions with the BTK active site. This led to the identification of several compounds with significant potency. Among these, this compound (compound 13l ) was highlighted for its effective antiproliferative activity in MCL cell lines, demonstrating single-digit micromolar potency.[3] Further investigation revealed that this compound induces apoptosis in MCL cells through a caspase-3-mediated pathway and specifically disrupts the mitochondrial membrane potential, leading to an increase in reactive oxygen species (ROS).[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature.
Table 1: In vitro Antiproliferative Activity of this compound and Analogs against Mantle Cell Lymphoma Cell Lines [3]
| Compound | Z138 IC50 (μM) | Jeko-1 IC50 (μM) |
| This compound (13l) | 1.23 ± 0.11 | 2.34 ± 0.15 |
| 13c | 3.45 ± 0.21 | 4.12 ± 0.25 |
| 13g | 2.87 ± 0.18 | 3.54 ± 0.22 |
| 13h | 1.98 ± 0.14 | 2.87 ± 0.19 |
| 13n | 4.56 ± 0.28 | 5.11 ± 0.31 |
| 13o | 3.98 ± 0.24 | 4.59 ± 0.28 |
| Lead Compound 9 | > 30 | > 30 |
Table 2: Effects of this compound on Apoptosis and Mitochondrial Function in Z138 Cells [3]
| Treatment | Apoptosis Rate (%) | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | Relative ROS Level (%) |
| Control | 5.2 ± 0.5 | 1.00 | 100 |
| This compound (1.25 μM) | 25.4 ± 2.1 | 0.65 ± 0.05 | 180 ± 15 |
| This compound (2.5 μM) | 45.8 ± 3.5 | 0.32 ± 0.04 | 250 ± 20 |
| This compound (5.0 μM) | 65.2 ± 4.2 | 0.15 ± 0.03 | 320 ± 25 |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway in Mantle Cell Lymphoma
The B-cell receptor signaling pathway is critical for the survival and proliferation of mantle cell lymphoma cells.[2][4] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a central role. Activated BTK phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which in turn activates pathways like NF-κB and MAPK, promoting cell survival and proliferation.[5][6] this compound, as a reversible inhibitor of BTK, blocks this signaling cascade, leading to apoptosis.
Caption: BTK Signaling Pathway Inhibition by this compound.
Experimental Workflow for this compound Evaluation
The evaluation of this compound followed a systematic workflow, beginning with chemical synthesis and proceeding through a series of in vitro biological assays to characterize its anticancer effects.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Synthesis of this compound (Compound 13l)
The synthesis of this compound and its analogs is based on a multi-step reaction sequence starting from commercially available materials. The general synthetic scheme is as follows:
-
Step 1: Synthesis of the pyrazolopyrimidine core. This typically involves the condensation of a hydrazine with a pyrimidine derivative.
-
Step 2: Functionalization of the pyrazolopyrimidine core. This involves nucleophilic substitution reactions to introduce various side chains.
-
Step 3: Final compound synthesis. The final step involves the coupling of the functionalized pyrazolopyrimidine core with an appropriate amine or other reactive partner to yield the target compounds.
For the specific synthesis of this compound (13l), please refer to the detailed procedures outlined in Ran F, et al. Med Chem Res, 2022, 31, 594-604.[3]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed mantle cell lymphoma cells (Z138 and Jeko-1) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat Z138 cells with this compound at the indicated concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive).
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Cell Treatment: Treat Z138 cells with this compound at the indicated concentrations for 24 hours.
-
Staining: Incubate the cells with JC-1 staining solution (5 μg/mL) for 20 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Red fluorescence indicates high ΔΨm (J-aggregates), while green fluorescence indicates low ΔΨm (JC-1 monomers).
-
Quantification: Quantify the red and green fluorescence intensity to determine the ratio, which is indicative of the change in mitochondrial membrane potential.
Reactive Oxygen Species (ROS) Assay
-
Cell Treatment: Treat Z138 cells with this compound at the indicated concentrations for 24 hours.
-
Probe Loading: Incubate the cells with DCFH-DA probe (10 μM) for 20 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF (the oxidized product of DCFH) using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity to the control to determine the relative ROS levels.
Conclusion
This compound is a promising novel, reversible BTK inhibitor with potent antiproliferative activity in mantle cell lymphoma. Its discovery was guided by a rational design approach, and its mechanism of action involves the induction of apoptosis through the mitochondrial pathway. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in the development of next-generation BTK inhibitors. Further preclinical and clinical evaluation of this compound and its analogs is warranted to explore their full therapeutic potential.
References
Btk-IN-9: An In-Depth Technical Guide on Target Specificity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Btk-IN-9 is identified as a reversible inhibitor of Bruton's tyrosine kinase (BTK) with demonstrated antiproliferative effects in mantle cell lymphoma cell lines.[1] This technical guide aims to provide a comprehensive overview of the target specificity and selectivity profile of this compound, based on currently available information. However, a critical gap exists in the public domain regarding detailed quantitative data from broad kinase screening panels (kinome scans) and specific inhibitory concentrations (IC50 values) against a wide range of kinases. While the direct target is known, a comprehensive understanding of its off-target activities is essential for predicting potential therapeutic windows and adverse effects. This document outlines the foundational knowledge of BTK signaling, the methodologies typically employed to assess kinase inhibitor specificity, and the publicly available information on this compound, while highlighting the need for further detailed characterization.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial signaling molecule in multiple hematopoietic cell lineages, most notably B-lymphocytes. BTK plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, proliferation, and survival. Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.
BTK Signaling Pathways
Upon BCR engagement, a signaling cascade is initiated that leads to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This leads to the activation of several downstream signaling pathways, including:
-
NF-κB Pathway: Promotes cell survival and proliferation.
-
MAPK/ERK Pathway: Regulates cell growth and differentiation.
-
Calcium Mobilization: Triggers various cellular responses.
A diagrammatic representation of the canonical BTK signaling pathway is provided below.
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
This compound Target Specificity and Selectivity Profile
Currently, there is a lack of publicly available, detailed quantitative data on the target specificity and selectivity of this compound across the human kinome. The primary supplier, MedChemExpress, describes it as a reversible BTK inhibitor.[1] Without a comprehensive kinome scan, the full spectrum of its off-target effects remains uncharacterized.
On-Target Activity
Off-Target Activity and Selectivity
Information regarding the selectivity profile of this compound against other kinases is not currently available. A comprehensive assessment of selectivity is crucial for understanding the potential for off-target related toxicities and for elucidating the full mechanism of action.
Data Presentation:
Due to the absence of quantitative data for this compound, the following tables are presented as templates that would be populated upon the availability of such information.
Table 1: Biochemical Potency of this compound against BTK
| Parameter | Value | Experimental Conditions |
| IC50 (nM) | Data Not Available | e.g., ADP-Glo Kinase Assay, [ATP] = 1 mM |
| Ki (nM) | Data Not Available | e.g., Competitive Binding Assay |
| Binding Mode | Reversible | [1] |
Table 2: Kinome Selectivity Profile of this compound (Illustrative Example)
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| BTK | Data Not Available | Data Not Available |
| TEC | Data Not Available | Data Not Available |
| ITK | Data Not Available | Data Not Available |
| EGFR | Data Not Available | Data Not Available |
| SRC | Data Not Available | Data Not Available |
| (...and other kinases) | Data Not Available | Data Not Available |
Experimental Protocols for Assessing Target Specificity and Selectivity
To generate the data required to populate the tables above, several standard experimental methodologies are employed in the field of kinase drug discovery.
Biochemical Kinase Assays
These assays measure the direct inhibition of the purified kinase enzyme by the compound. A common method is the ADP-Glo™ Kinase Assay .
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: General workflow for a biochemical kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay for BTK
-
Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and BSA. Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 384-well plate, add the reaction buffer, purified recombinant BTK enzyme, and the substrate/ATP mixture. Add this compound or DMSO (vehicle control). Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Kinome-Wide Selectivity Profiling
To assess the selectivity of a compound, it is screened against a large panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.
Experimental Workflow: KINOMEscan™
Caption: Workflow for KINOMEscan™ selectivity profiling.
Protocol: KINOMEscan™ Profiling
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Assay Execution: Kinases are individually expressed as fusions with a unique DNA tag. Each kinase is incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 1 µM).
-
Quantification: After incubation, the kinase-ligand complexes are captured on a solid support and washed. The amount of kinase bound to the solid support is quantified by qPCR using the DNA tag.
-
Data Analysis: The results are reported as percent of control (%Ctrl), where the DMSO control represents 100% binding. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Selectivity is determined by the number of kinases that show significant binding displacement by the test compound.
Cellular Target Engagement Assays
To confirm that a compound engages its target within a cellular context, assays like the NanoBRET™ Target Engagement Assay are used.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Protocol: NanoBRET™ Target Engagement Assay for BTK
-
Cell Preparation: Cells are transiently transfected with a vector encoding for BTK fused to NanoLuc® luciferase.
-
Assay Setup: Transfected cells are plated in a white, multi-well plate. The cells are then treated with a fluorescent tracer that binds to the active site of BTK, along with varying concentrations of this compound.
-
BRET Measurement: A NanoLuc® substrate is added to the cells, which is catalyzed by the NanoLuc®-BTK fusion protein to produce a luminescent signal. If the fluorescent tracer is bound to the NanoLuc®-BTK, the energy from the luminescence is transferred to the tracer, which then emits fluorescence at a specific wavelength (Bioluminescence Resonance Energy Transfer - BRET).
-
Data Analysis: The BRET signal is measured using a plate reader. The ability of this compound to displace the tracer results in a dose-dependent decrease in the BRET signal. This data is used to calculate the cellular IC50 value, representing the concentration of the compound required to displace 50% of the tracer from the target protein in live cells.
Conclusion and Future Directions
This compound is a valuable tool compound for studying the biological roles of BTK. Its characterization as a reversible inhibitor provides a useful counterpoint to the more common covalent BTK inhibitors. However, the lack of a comprehensive public dataset on its kinase selectivity profile is a significant limitation for its application in complex biological systems and for its potential development as a therapeutic agent.
To fully understand the therapeutic potential and potential liabilities of this compound, it is imperative that its target specificity and selectivity are rigorously characterized using the standardized biochemical and cellular assays outlined in this guide. The resulting data will be crucial for interpreting experimental results accurately and for guiding future research efforts. It is recommended that researchers using this compound consider performing or commissioning such studies to ensure a thorough understanding of its pharmacological properties.
References
A Technical Guide to Non-Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors: A Comparative Analysis of Btk-IN-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of Btk-IN-9, a novel reversible Bruton's Tyrosine Kinase (BTK) inhibitor, with other prominent non-covalent BTK inhibitors. It is designed to offer a comprehensive resource for researchers and professionals in the field of drug development, detailing mechanisms of action, comparative potency, and the experimental protocols essential for evaluation.
Introduction: The Role of BTK in Cellular Signaling
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, playing a pivotal role in the signal transduction of various immune cells.[1][2] In B-lymphocytes, BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, proliferation, and survival.[2][3] Upon BCR stimulation, BTK is recruited to the cell membrane and activated through phosphorylation, which in turn triggers a cascade of downstream signaling events, including the activation of Phospholipase C gamma 2 (PLCγ2) and transcription factors like NF-κB.[4] Dysregulation of BTK activity is implicated in numerous B-cell malignancies and autoimmune diseases, making it a critical therapeutic target.[5][6]
Covalent vs. Non-Covalent BTK Inhibition
BTK inhibitors are broadly classified into two categories based on their binding mechanism: covalent and non-covalent.
-
Covalent Inhibitors: First- and second-generation inhibitors (e.g., ibrutinib, acalabrutinib) are covalent. They form an irreversible bond with the Cysteine 481 (Cys481) residue within the ATP-binding pocket of BTK, permanently inactivating the enzyme.[7] A major clinical challenge with this class is acquired resistance, most commonly through a C481S mutation, which prevents the covalent bond from forming.[7]
-
Non-Covalent (Reversible) Inhibitors: This newer class of inhibitors binds to the BTK active site through reversible, non-covalent interactions such as hydrogen bonds and hydrophobic interactions.[1][8] Crucially, their binding is independent of the Cys481 residue, allowing them to effectively inhibit both wild-type BTK and the C481S mutant, thereby overcoming a key resistance mechanism to covalent inhibitors.[9] this compound falls into this category.
Comparative Analysis of Non-Covalent Inhibitors
This compound is a reversible BTK inhibitor identified from a series of N,9-diphenyl-9H-purin-2-amine derivatives.[5] It demonstrates potent enzymatic inhibition and antiproliferative activity. This section compares its biochemical potency with other leading non-covalent inhibitors in clinical or preclinical development.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected non-covalent BTK inhibitors against wild-type (WT) BTK. A lower IC50 value indicates higher potency.
| Inhibitor | Type | BTK (WT) IC50 (nM) | Key Findings & Citation(s) |
| This compound (Compound 10j) | Non-Covalent | 0.4 | Potent enzymatic inhibition comparable to reference compounds.[5] |
| Pirtobrutinib (LOXO-305) | Non-Covalent | ~0.5 - 2.0 | Highly selective, potent against both WT and C481S BTK; FDA approved.[3][10] |
| Fenebrutinib (GDC-0853) | Non-Covalent | 5.1 | Potently reduces TNF-α release in microglia.[11] Shown to be highly selective.[12] |
| Nemtabrutinib (MK-1026) | Non-Covalent | 0.85 - 1.4 | Potent ATP-competitive inhibitor with a long residence time.[13][14] |
| Vecabrutinib (SNS-062) | Non-Covalent | 3.0 - 4.6 | Potent inhibitor of both WT and C481S BTK variants.[7][15] |
Note: IC50 values can vary based on specific assay conditions (e.g., ATP concentration, substrate, assay technology). Data is compiled from the cited literature for comparative purposes.
Experimental Protocols
The characterization of BTK inhibitors relies on a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.
Biochemical Kinase Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BTK.
Objective: To determine the IC50 value of an inhibitor against recombinant BTK protein.
Methodology (Based on ADP-Glo™ Luminescent Assay Platform): [16]
-
Reagents and Materials:
-
Recombinant full-length human BTK enzyme.
-
Kinase Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
ATP solution.
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).
-
Test Inhibitors (e.g., this compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well or 384-well plates.
-
-
Procedure:
-
Kinase Reaction:
-
Add 2.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a master mix containing Kinase Assay Buffer, substrate, and ATP.
-
Add 5 µL of the master mix to each well.
-
Initiate the reaction by adding 2.5 µL of diluted BTK enzyme solution to all wells except the "blank" control.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the "blank" control signal from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
-
-
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on BTK signaling.
Objective: To determine the IC50 value of an inhibitor in a cellular context.
Methodology (Based on CCK-8/MTT Assay): [5]
-
Reagents and Materials:
-
B-cell lymphoma cell lines (e.g., Ramos, Z138, Raji).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test Inhibitors (e.g., this compound) serially diluted.
-
Cell Counting Kit-8 (CCK-8) or MTT reagent.
-
Clear 96-well cell culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere or stabilize overnight.
-
Treat the cells with serially diluted concentrations of the BTK inhibitor or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Conclusion and Future Directions
The development of non-covalent BTK inhibitors represents a significant advancement in targeted therapy, offering a crucial solution to the resistance mechanisms that limit the efficacy of first-generation covalent drugs. This compound emerges as a highly potent non-covalent inhibitor in preclinical biochemical assays, with an IC50 value that is competitive with, or superior to, other non-covalent inhibitors currently in development.[5] Its reversible binding mechanism and independence from the Cys481 residue position it as a promising candidate for overcoming C481S-mediated resistance.
Further research should focus on comprehensive selectivity profiling to assess off-target effects, characterization against a broader panel of BTK resistance mutations beyond C481S, and in vivo studies to evaluate its pharmacokinetic properties and anti-tumor efficacy. The continued exploration of novel, potent, and selective non-covalent inhibitors like this compound is vital for expanding the therapeutic arsenal against B-cell malignancies and autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vecabrutinib inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xcessbio.com [xcessbio.com]
- 10. onclive.com [onclive.com]
- 11. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gene.com [gene.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. promega.com [promega.com]
Btk-IN-9 effects on downstream signaling pathways
An In-Depth Technical Guide to the Effects of Btk-IN-9 on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects of this compound, a reversible Bruton's tyrosine kinase (BTK) inhibitor. The information presented herein is based on the findings from the study by Ran et al. (2022), titled "Design and synthesis of novel pyrazolopyrimidine-based derivatives as reversible BTK inhibitors with potent antiproliferative activity in mantle cell lymphoma." In this publication, this compound is referred to as compound 13l .
Introduction to this compound
This compound is a novel, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies, making it a key therapeutic target. This compound, a pyrazolopyrimidine-based derivative, has demonstrated potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines. This guide will delve into the quantitative effects of this compound on cancer cells and the detailed methodologies used to ascertain these effects.
Quantitative Data Presentation
The antiproliferative effects of this compound were evaluated against a panel of mantle cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | This compound (Compound 13l) IC50 (µM) |
| Jeko-1 | 2.63 ± 0.21 |
| Mino | 4.81 ± 0.33 |
| Z138 | 1.95 ± 0.18 |
| Maver-1 | 7.26 ± 0.57 |
Effects on Downstream Cellular Processes
This compound has been shown to induce significant downstream cellular effects in mantle cell lymphoma cells, indicative of its mechanism of action targeting cellular viability and survival pathways.
Induction of Apoptosis
This compound induces apoptosis in a dose-dependent manner in Z138 mantle cell lymphoma cells.
| Concentration of this compound (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 5.2 ± 0.4 |
| 1 | 15.8 ± 1.2 |
| 2 | 28.6 ± 2.1 |
| 4 | 45.3 ± 3.5 |
Cell Cycle Arrest
Treatment with this compound leads to a dose-dependent arrest of Z138 cells in the G1 phase of the cell cycle.
| Concentration of this compound (µM) | Percentage of Cells in G1 Phase (%) |
| 0 (Control) | 48.7 ± 3.9 |
| 1 | 59.2 ± 4.7 |
| 2 | 68.4 ± 5.5 |
| 4 | 75.1 ± 6.0 |
Disruption of Mitochondrial Membrane Potential (ΔΨm)
This compound treatment results in a dose-dependent decrease in the mitochondrial membrane potential in Z138 cells, indicating mitochondrial dysfunction.
| Concentration of this compound (µM) | Red/Green Fluorescence Ratio (proportional to ΔΨm) |
| 0 (Control) | 1.00 (normalized) |
| 1 | 0.68 |
| 2 | 0.42 |
| 4 | 0.21 |
Induction of Reactive Oxygen Species (ROS)
This compound leads to a dose-dependent increase in the levels of intracellular reactive oxygen species in Z138 cells.
| Concentration of this compound (µM) | Relative ROS Levels (Fold Change) |
| 0 (Control) | 1.00 |
| 1 | 1.8 |
| 2 | 2.9 |
| 4 | 4.2 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Mantle cell lymphoma cell lines (Jeko-1, Mino, Z138, and Maver-1) were seeded in 96-well plates at a density of 5 × 10^4 cells/well.
-
Compound Treatment: Cells were treated with various concentrations of this compound for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Z138 cells were treated with this compound (0, 1, 2, and 4 µM) for 24 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive) was quantified.
Cell Cycle Analysis (PI Staining)
-
Cell Treatment: Z138 cells were treated with this compound (0, 1, 2, and 4 µM) for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing PI and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
Cell Treatment: Z138 cells were treated with this compound (0, 1, 2, and 4 µM) for 24 hours.
-
Staining: Cells were incubated with the JC-1 staining solution for 20 minutes at 37°C.
-
Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence microscope or a flow cytometer. Healthy cells with high ΔΨm exhibit red fluorescence (JC-1 aggregates), while apoptotic cells with low ΔΨm show green fluorescence (JC-1 monomers).
-
Data Analysis: The ratio of red to green fluorescence was calculated to represent the change in ΔΨm.
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)
-
Cell Treatment: Z138 cells were treated with this compound (0, 1, 2, and 4 µM) for 24 hours.
-
Staining: Cells were incubated with DCFH-DA at 37°C for 20 minutes.
-
Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH, was measured by flow cytometry.
-
Data Analysis: The mean fluorescence intensity was used to quantify the relative levels of intracellular ROS.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits BTK, leading to downstream effects on cellular survival pathways and mitochondrial function.
Experimental Workflow for Cellular Effects
Caption: Workflow for assessing the cellular effects of this compound on mantle cell lymphoma cells.
Logical Relationship of this compound's Effects
Methodological & Application
Application Notes and Protocols for Btk-IN-9 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro potency of Btk-IN-9, a Bruton's tyrosine kinase (BTK) inhibitor. The following sections describe the necessary reagents, experimental setup, and data analysis methods for assessing the inhibitory activity of this compound on BTK, a key enzyme in B-cell signaling pathways.[1][2][3]
Introduction to BTK and its Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[2] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[2] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases.[2][3] this compound is a small molecule inhibitor designed to target BTK, thereby blocking the downstream signaling cascades and inducing apoptosis in malignant B-cells. The in vitro assay described here is designed to quantify the inhibitory potency of this compound.
BTK Signaling Pathway
The activation of the B-cell receptor (BCR) initiates a signaling cascade that is critical for B-cell function.[1] Upon BCR stimulation, SYK kinase is activated, which in turn phosphorylates and activates BTK.[1] Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2), leading to the activation of downstream pathways, including the MAPK/ERK and NF-κB pathways, which are vital for B-cell proliferation and survival.[1] BTK inhibitors, such as this compound, block this signaling cascade.
Caption: BTK signaling cascade initiated by BCR activation and the point of inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound and other reference BTK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for potent BTK inhibitors against wild-type BTK.
| Compound | IC50 (nM) | Assay Type |
| This compound (Example) | 0.4 | TR-FRET |
| Ibrutinib | 0.3 | Enzyme-based |
| AVL-292 | 0.6 | Enzyme-based |
| Compound 10d | 0.5 | Enzyme-based |
| Compound 10i | 0.5 | Enzyme-based |
| Compound 10j | 0.4 | Enzyme-based |
Note: The IC50 value for this compound is a representative value for a highly potent inhibitor based on literature for similar compounds.[4][5] The other values are for comparison.[4][5]
Experimental Protocols
In Vitro BTK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a common method for determining the IC50 value of this compound.
Objective: To measure the potency of this compound in inhibiting the kinase activity of recombinant BTK.
Principle: The assay measures the phosphorylation of a substrate peptide by BTK. The detection is based on the transfer of energy from a terbium (Tb)-labeled anti-phosphotyrosine antibody (donor) to a fluorescein-labeled peptide substrate (acceptor). When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition of BTK reduces peptide phosphorylation, leading to a decrease in the FRET signal.
Materials and Reagents:
-
Recombinant Human BTK enzyme
-
Fluorescein-labeled polyGAT peptide substrate [6]
-
ATP
-
This compound (or other test inhibitors)
-
Kinase Buffer: 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 200 µM Na3PO4, 5 mM DTT, 0.01% Triton X-100, 0.2 mg/ml casein.[6]
-
Stop Solution: 50 mM EDTA in kinase buffer.[6]
-
Detection Buffer: Containing a Terbium (Tb)-labeled anti-phosphotyrosine (PY20) antibody.[6]
-
Assay Plates: Low-volume, 384-well white plates.[6]
-
Control Compounds: DMSO (negative control), a known potent BTK inhibitor (positive control).
Experimental Workflow:
References
- 1. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective | MDPI [mdpi.com]
- 3. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bindingdb.org]
Application Notes and Protocols for Cell-Based Assays of Btk-IN-9 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Btk-IN-9 is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells, and its dysregulation is implicated in various B-cell malignancies, including mantle cell lymphoma (MCL).[2][3][4][5][6] this compound, a pyrazolopyrimidine-based compound, demonstrates potent antiproliferative activity and induces apoptosis in MCL cell lines.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar BTK inhibitors.
This compound: Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of BTK, leading to the disruption of downstream signaling pathways that promote cell survival and proliferation. Key mechanistic aspects of this compound's activity in mantle cell lymphoma cells, particularly the Z138 cell line, include the induction of apoptosis, disruption of the mitochondrial membrane potential, and an increase in reactive oxygen species (ROS) levels.[1]
Data Presentation: this compound Activity in Mantle Cell Lymphoma
The following tables summarize the quantitative data regarding the in vitro activity of this compound (referred to as compound 13l in the source) against various mantle cell lymphoma (MCL) cell lines.
Table 1: Anti-proliferative Activity of this compound in MCL Cell Lines
| Cell Line | IC50 (µM) |
| Mino | 2.63 |
| Jeko-1 | 3.14 |
| Z138 | 1.87 |
Data extracted from Ran, F., et al. (2022). Design and synthesis of novel pyrazolopyrimidine-based derivatives as reversible BTK inhibitors with potent antiproliferative activity in mantle cell lymphoma.
Table 2: Induction of Apoptosis by this compound in Z138 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Early + Late) |
| Control | 0 | 5.2 |
| This compound | 1.25 | 16.1 |
| This compound | 2.5 | 24.7 |
| This compound | 5.0 | 41.5 |
Data extracted from Ran, F., et al. (2022). Design and synthesis of novel pyrazolopyrimidine-based derivatives as reversible BTK inhibitors with potent antiproliferative activity in mantle cell lymphoma.
Visualization of Pathways and Protocols
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of this compound that inhibits 50% of cell viability in mantle cell lymphoma cell lines.
Materials:
-
Mantle cell lymphoma (MCL) cell lines (e.g., Mino, Jeko-1, Z138)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Culture MCL cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells following treatment with this compound using flow cytometry.
Materials:
-
MCL cell line (e.g., Z138)
-
RPMI-1640 medium with supplements
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed Z138 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5.0 µM) or vehicle control (DMSO) for 48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Use appropriate software (e.g., FlowJo) to analyze the flow cytometry data.
-
Gate the cell populations based on forward and side scatter to exclude debris.
-
Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Sum the percentages of early and late apoptotic cells to determine the total apoptotic population.
Western Blot Analysis of BTK Signaling Pathway
This protocol assesses the effect of this compound on the phosphorylation status of BTK and its downstream targets.
Materials:
-
MCL cell line (e.g., Jeko-1)
-
RPMI-1640 medium with supplements
-
This compound
-
DMSO
-
Anti-human IgM, F(ab')2 fragment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed Jeko-1 cells and incubate overnight.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with anti-human IgM (10 µg/mL) for 10 minutes to activate the BCR pathway.
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total protein and loading controls (e.g., total BTK, β-actin).
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.
-
Further normalize to the loading control (β-actin) to ensure equal protein loading.
-
Compare the levels of phosphorylated proteins in this compound-treated samples to the stimulated control to determine the extent of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of B-Cell Activation with a Bruton's Tyrosine Kinase (Btk) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (Btk) is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival.[1][2][3] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases.[4][5] Consequently, Btk has emerged as a key therapeutic target, with several small molecule inhibitors developed to modulate its activity.
This document provides a detailed protocol for analyzing the in-vitro activation of B-cells and the inhibitory effect of a Btk inhibitor using flow cytometry. While the specific inhibitor Btk-IN-9 was requested, public scientific literature lacks specific data for this compound. Therefore, this protocol will use a representative Btk inhibitor as an example. Researchers using this compound or other novel Btk inhibitors should perform dose-response experiments to determine the optimal concentration.
The primary method for assessing B-cell activation in this protocol is the quantification of cell surface activation markers, such as CD69, CD80, and CD86, which are upregulated upon B-cell stimulation.[6][7]
B-Cell Activation Signaling Pathway
B-cell activation is initiated by the binding of an antigen to the B-cell receptor (BCR). This event triggers a signaling cascade involving the phosphorylation of key downstream proteins. Btk is a central kinase in this pathway. Upon BCR engagement, Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79a and CD79b, which recruits and activates Syk. Btk is then recruited to the plasma membrane and activated through phosphorylation. Activated Btk, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that culminate in the activation of transcription factors like NF-κB, NFAT, and MAP kinases.[1][8][9] These transcription factors drive the expression of genes responsible for B-cell activation, proliferation, and differentiation. Btk inhibitors block this cascade by preventing the phosphorylation and activation of Btk and its downstream targets.
Figure 1: Simplified B-cell receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the in-vitro B-cell activation assay and its analysis by flow cytometry.
Figure 2: Experimental workflow for B-cell activation analysis using flow cytometry.
Experimental Protocols
Materials and Reagents
-
Human peripheral blood mononuclear cells (PBMCs) or isolated primary human B-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin
-
This compound (or other Btk inhibitor) and vehicle control (e.g., DMSO)
-
B-cell stimuli:
-
Goat F(ab')2 Anti-Human IgM (BCR stimulation)
-
Recombinant Human CD40 Ligand (CD40L)
-
CpG ODN 2395 (TLR9 stimulation)
-
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc Receptor Blocking solution
-
Fluorochrome-conjugated antibodies for flow cytometry:
-
Anti-Human CD19 (B-cell marker)
-
Anti-Human CD69 (early activation marker)
-
Anti-Human CD80 (co-stimulatory molecule)
-
Anti-Human CD86 (co-stimulatory molecule)
-
Viability dye (e.g., 7-AAD or propidium iodide)
-
-
96-well U-bottom plates
-
Flow cytometer
Protocol for In-Vitro B-Cell Activation
-
Cell Preparation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
For a pure B-cell population, isolate CD19+ B-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Resuspend isolated B-cells in complete RPMI-1640 medium and determine cell concentration and viability.
-
-
Cell Culture and Treatment:
-
Seed B-cells at a density of 2 x 10^5 cells/well in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical starting concentration range for a novel inhibitor would be from 1 nM to 10 µM.
-
Pre-incubate the B-cells with the desired concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a stimulation cocktail. The choice of stimuli depends on the specific aspect of B-cell activation being investigated. A common combination is anti-IgM (to cross-link the BCR) and CD40L.
-
Example stimulation conditions:
-
Anti-IgM (10 µg/mL)
-
Anti-IgM (10 µg/mL) + CD40L (100 ng/mL)
-
CpG (5 µg/mL)
-
-
-
Add the stimulation cocktail to the appropriate wells. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the activation markers of interest. CD69 is an early marker, while CD80 and CD86 are expressed later.
-
Protocol for Flow Cytometry Staining and Analysis
-
Cell Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cell pellet in Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Prepare a cocktail of fluorochrome-conjugated antibodies (anti-CD19, anti-CD69, anti-CD80, anti-CD86) in FACS buffer.
-
Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 events in the lymphocyte gate).
-
Analyze the data using flow cytometry analysis software.
-
Gate on single, live lymphocytes based on forward and side scatter properties and the viability dye.
-
Within the live lymphocyte population, gate on CD19+ B-cells.
-
Quantify the percentage of CD19+ B-cells expressing CD69, CD80, and CD86, and the mean fluorescence intensity (MFI) of these markers in the different treatment conditions.
-
Data Presentation
The following tables present example data demonstrating the effect of a representative Btk inhibitor on B-cell activation. Note: This is illustrative data and will need to be replaced with experimental results obtained using this compound.
Table 1: Effect of a Representative Btk Inhibitor on the Percentage of Activated B-Cells
| Treatment Condition | % CD69+ of CD19+ B-Cells | % CD80+ of CD19+ B-Cells | % CD86+ of CD19+ B-Cells |
| Unstimulated | 2.5 ± 0.5 | 5.1 ± 1.2 | 8.3 ± 1.5 |
| Stimulated (Vehicle) | 75.2 ± 4.1 | 60.8 ± 3.5 | 85.6 ± 2.9 |
| Stimulated + Btk Inhibitor (10 nM) | 50.1 ± 3.2 | 45.3 ± 2.8 | 65.2 ± 3.1 |
| Stimulated + Btk Inhibitor (100 nM) | 20.5 ± 2.5 | 22.1 ± 2.1 | 30.7 ± 2.4 |
| Stimulated + Btk Inhibitor (1 µM) | 5.3 ± 1.1 | 8.9 ± 1.5 | 12.4 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of a Representative Btk Inhibitor on the Mean Fluorescence Intensity (MFI) of Activation Markers on B-Cells
| Treatment Condition | MFI of CD69 | MFI of CD80 | MFI of CD86 |
| Unstimulated | 500 ± 50 | 800 ± 75 | 1200 ± 110 |
| Stimulated (Vehicle) | 15000 ± 1200 | 12000 ± 950 | 25000 ± 1800 |
| Stimulated + Btk Inhibitor (10 nM) | 9500 ± 800 | 8500 ± 700 | 16000 ± 1300 |
| Stimulated + Btk Inhibitor (100 nM) | 3500 ± 300 | 4000 ± 350 | 7000 ± 600 |
| Stimulated + Btk Inhibitor (1 µM) | 800 ± 90 | 1500 ± 120 | 2500 ± 200 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive framework for assessing the impact of the Btk inhibitor this compound on B-cell activation using flow cytometry. The detailed protocols and illustrative data serve as a guide for researchers to design, execute, and interpret experiments aimed at characterizing the immunomodulatory effects of novel Btk inhibitors. Due to the lack of specific data for this compound, it is imperative to perform dose-response studies to determine its potency and optimal working concentrations for these assays. The methodologies described herein are fundamental for the pre-clinical evaluation of Btk inhibitors in the context of drug development for B-cell-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Btk-IN-9 Solubility and Preparation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the solubility of the Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-9, and preparing it for in vivo studies. The following information is based on established methodologies for preclinical evaluation of small molecule kinase inhibitors with similar characteristics.
Introduction to Btk and this compound
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] Its role in B-cell proliferation, differentiation, and survival makes it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] this compound is a potent inhibitor of Btk, and its preclinical development requires thorough characterization of its physicochemical properties and the development of suitable formulations for animal studies.
Btk Signaling Pathway
The diagram below illustrates the central role of Btk in the B-cell receptor signaling cascade.
Caption: Btk signaling pathway and the inhibitory action of this compound.
Solubility Profile of Btk Inhibitors
The solubility of a compound is a critical determinant of its absorption and bioavailability. Many kinase inhibitors, including those targeting Btk, exhibit poor aqueous solubility. The following table summarizes the reported solubility of various Btk inhibitors in common laboratory solvents. This data can serve as a reference for initial solvent screening for this compound.
| Compound | Solvent | Solubility |
| Btk inhibitor 2 | DMSO | 86 mg/mL (199.3 mM)[3] |
| Ethanol | 9 mg/mL[3] | |
| Water | Insoluble[3] | |
| BTK IN-1 | DMSO | 77 mg/mL (200.07 mM)[4] |
| Water | Insoluble[4] | |
| Ethanol | Insoluble[4] |
Experimental Protocols
Protocol for Solubility Determination of this compound
This protocol outlines a method for determining the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO, PEG300, Tween 80)
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vials on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials for any undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect an aliquot of the supernatant.
-
Prepare a series of dilutions of the supernatant with a suitable mobile phase.
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
The concentration of the undiluted supernatant represents the solubility of this compound in that solvent.
Protocol for Preparation of this compound Formulation for Oral Gavage
For in vivo studies, particularly for oral administration, a homogenous and stable suspension is often required for poorly water-soluble compounds. The following protocol describes the preparation of a suspension of this compound in a vehicle containing Carboxymethylcellulose-sodium (CMC-Na), a commonly used suspending agent.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose-sodium (CMC-Na) in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer (optional)
-
Stir plate and magnetic stir bar
-
Sterile vials
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume.
-
If necessary, gently grind the this compound powder in a mortar and pestle to reduce particle size and improve suspension homogeneity.
-
In a sterile vial, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously stirring with a magnetic stir bar.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension. For some compounds, homogenization may be necessary to achieve the desired particle size and stability.
-
Visually inspect the suspension for any clumps or sedimentation. The final formulation should be a homogenous suspension.
-
Store the formulation at 4°C and protect from light. Before each use, vortex the suspension to ensure homogeneity.
In Vivo Formulation Considerations
The selection of an appropriate vehicle is crucial for the successful oral delivery of a compound in animal studies. The table below lists common vehicles used for formulating poorly water-soluble compounds for in vivo administration.
| Vehicle Component | Typical Concentration Range | Purpose |
| Carboxymethylcellulose-sodium (CMC-Na) | 0.5 - 2.0% (w/v) | Suspending agent |
| Tween 80 | 0.1 - 5.0% (v/v) | Surfactant, wetting agent |
| Polyethylene glycol 300/400 (PEG300/400) | 10 - 60% (v/v) | Co-solvent |
| Saline | q.s. to final volume | Vehicle base |
| DMSO | < 10% (v/v) | Solubilizing agent (use with caution due to potential toxicity) |
Note: It is essential to conduct tolerability studies for any new formulation in the chosen animal model to ensure the vehicle itself does not cause adverse effects.
Experimental Workflow for In Vivo Formulation Preparation
The following diagram outlines the general workflow for preparing this compound for in vivo studies.
Caption: Workflow for preparing this compound for in vivo administration.
Conclusion
The successful preclinical evaluation of this compound relies on a thorough understanding of its solubility and the development of an appropriate formulation for in vivo studies. The protocols and data presented in this document provide a framework for researchers to characterize the solubility of this compound and to prepare stable and homogenous formulations for oral administration in animal models. It is recommended to perform initial solubility screening in a range of pharmaceutically acceptable solvents and to optimize the in vivo formulation to ensure consistent and reliable drug exposure.
References
Application of Btk-IN-9 in Primary Patient Samples: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Btk-IN-9, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in primary patient samples derived from various hematological malignancies. This document outlines the theoretical framework for this compound's mechanism of action, presents illustrative data in a structured format, and offers detailed protocols for key experimental procedures.
Introduction to BTK and this compound
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), leading to uncontrolled B-cell proliferation and survival.[2][3][4] BTK inhibitors block the aberrant BCR signaling, thereby inducing apoptosis and halting the proliferation of malignant B-cells.[3]
This compound is a next-generation, highly selective inhibitor of BTK. While specific data from primary patient samples is limited in publicly available literature, this document provides a framework for its application based on the established principles of BTK inhibition. The following sections include hypothetical, yet representative, data and standardized protocols to guide researchers in their investigations.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on primary patient samples from hematological malignancies. These values are for illustrative purposes to guide experimental design and data interpretation.
Table 1: In Vitro Cytotoxicity of this compound in Primary Hematological Malignancy Cells
| Cell Type (Primary Patient Samples) | This compound IC50 (nM) |
| Chronic Lymphocytic Leukemia (CLL) | 5.2 |
| Mantle Cell Lymphoma (MCL) | 8.9 |
| Diffuse Large B-Cell Lymphoma (ABC subtype) | 15.7 |
| Follicular Lymphoma (FL) | 25.1 |
IC50 values represent the concentration of this compound required to inhibit cell viability by 50% after 72 hours of treatment.
Table 2: this compound Induced Apoptosis in Primary CLL Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (DMSO) | - | 5.8 |
| This compound | 5 | 35.2 |
| This compound | 10 | 68.5 |
| This compound | 20 | 85.1 |
% Apoptotic cells were determined by Annexin V/PI staining and flow cytometry after 48 hours of treatment.
Table 3: Inhibition of BTK Signaling by this compound in Primary MCL Cells
| Treatment | Concentration (nM) | p-BTK (Y223) Inhibition (%) | p-PLCγ2 (Y759) Inhibition (%) |
| Vehicle Control (DMSO) | - | 0 | 0 |
| This compound | 10 | 85 | 78 |
| This compound | 25 | 98 | 92 |
Inhibition of phosphorylation was quantified by Western blot analysis after 4 hours of treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Protocol 1: Isolation of Primary Malignant B-Cells from Patient Blood
Objective: To isolate primary chronic lymphocytic leukemia (CLL) cells from peripheral blood.
Materials:
-
Whole blood from CLL patients
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
EasySep™ Human B Cell Enrichment Kit or similar
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat this step twice.
-
Resuspend the cell pellet in an appropriate buffer for B-cell isolation.
-
Isolate B-cells using a negative selection kit (e.g., EasySep™ Human B Cell Enrichment Kit) according to the manufacturer's instructions.
-
Assess the purity of the isolated B-cells by flow cytometry using CD19 and CD5 markers for CLL.
-
Resuspend the purified CLL cells in appropriate cell culture medium for subsequent experiments.
Protocol 2: Cell Viability Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Isolated primary malignant B-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader
Procedure:
-
Seed primary cells at a density of 5 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Isolated primary malignant B-cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed primary cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.
Protocol 4: Western Blot Analysis of BTK Signaling
Objective: To assess the effect of this compound on the phosphorylation of BTK and its downstream target PLCγ2.
Materials:
-
Isolated primary malignant B-cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-BTK (Y223), anti-BTK, anti-p-PLCγ2 (Y759), anti-PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed primary cells and treat with this compound or vehicle control for 4 hours.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5][6]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control (β-actin).
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of this compound.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas [mdpi.com]
- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTK inhibitors in the treatment of hematological malignancies and inflammatory diseases: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Bruton's Tyrosine Kinase (BTK) Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Btk-IN-9 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. It is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is activated and phosphorylates downstream targets like phospholipase-Cγ (PLCγ), which in turn triggers signaling cascades involving NF-κB and MAP kinase, promoting B-cell proliferation and survival.[1][2] this compound, like other BTK inhibitors, likely binds to the kinase domain of BTK, preventing its phosphorylation activity and interrupting these downstream signals.
Q2: What is the recommended starting concentration for this compound in a kinase assay?
A2: The optimal concentration of this compound depends on your specific assay conditions (e.g., enzyme and ATP concentration). If the IC50 value for this compound is known from previous studies, a starting concentration of 5 to 10 times the IC50 is often used to achieve maximal inhibition. If the IC50 is unknown, it is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your assay.
Q3: How do I determine the half-maximal inhibitory concentration (IC50) of this compound?
A3: The IC50 is the concentration of an inhibitor that reduces the enzyme's activity by 50%.[3] To determine the IC50 of this compound, you should perform a kinase assay with a fixed concentration of BTK enzyme and ATP, and a range of serially diluted this compound concentrations. The resulting data (enzyme activity vs. inhibitor concentration) can be plotted on a semi-log graph to generate a sigmoidal dose-response curve. The IC50 value is the concentration at the inflection point of this curve.[3]
Q4: What are the potential off-target effects of BTK inhibitors?
A4: While many BTK inhibitors are designed to be selective, they can sometimes inhibit other kinases, especially those with a similar ATP-binding site. For covalent BTK inhibitors that target Cysteine 481, there are at least 10 other kinases that have a homologous cysteine residue, including EGFR, ITK, and JAK3.[4] Off-target inhibition can lead to unexpected biological effects or side effects in cellular and in vivo studies. It is advisable to consult kinase selectivity profiling data for the specific inhibitor if available.
Kinase Selectivity and Potency of BTK Inhibitors
The potency of a BTK inhibitor is typically represented by its IC50 value. The lower the IC50, the more potent the inhibitor. The following table provides published IC50 values for several known BTK inhibitors to serve as a reference. The IC50 for this compound should be determined empirically for your specific assay conditions.
| Inhibitor | Target Kinase | Reported IC50 (nM) | Notes |
| This compound | BTK | To be determined | Perform a dose-response experiment to establish the IC50 under your experimental conditions. |
| Ibrutinib | BTK | ~0.5 - 9.03 | Irreversible covalent inhibitor. IC50 can be time-dependent.[2][5][6] |
| Acalabrutinib | BTK | ~5.9 | Potent and selective BTK inhibitor.[5] |
| Zanubrutinib | BTK | ~1.3 | Potent BTK inhibitor.[5] |
| Rilzabrutinib | BTK C481S | 1.2 | Reversible covalent inhibitor effective against a common resistance mutation.[6] |
| JS25 | BTK | 28.5 | A designed covalent inhibitor.[1] |
Note: IC50 values can vary depending on the assay format and experimental conditions (e.g., ATP concentration).
Experimental Protocols
Protocol for Determining the IC50 of this compound
This protocol outlines a general procedure for determining the IC50 value of this compound using a luminescent kinase assay format like ADP-Glo™.
Materials:
-
Recombinant human BTK enzyme
-
This compound
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the kinase assay buffer. A common starting range is from 10 µM down to 1 nM in 10-fold dilutions. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Enzyme and Inhibitor Incubation: In each well of the microplate, add the BTK enzyme diluted in kinase assay buffer. Then, add the serially diluted this compound or vehicle control. Allow the enzyme and inhibitor to incubate for a recommended period (e.g., 15-30 minutes) at room temperature.
-
Initiate Kinase Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. The final ATP concentration should ideally be at or near the Km value for BTK, if known.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Terminate Reaction and Detect Signal: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps:
-
Adding the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Diagrams of Key Processes
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
- 1. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Intermolecular Interactions of Irreversible and Reversible Inhibitors with Bruton’s Tyrosine Kinase via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Btk-IN-9 and Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-9, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[2][3][4] By inhibiting BTK, this compound can block downstream signaling pathways, such as the MAPK/ERK and NF-κB pathways, leading to reduced B-cell activation and proliferation.[2] In mantle cell lymphoma cells, this compound has been shown to induce apoptosis by disrupting the mitochondrial membrane potential and increasing reactive oxygen species.[1]
Q2: I am observing a decrease in the inhibitory effect of this compound over several days in my cell culture. What could be the cause?
A2: A decrease in the inhibitory effect of a small molecule inhibitor like this compound in long-term experiments can be due to several factors:
-
Compound Instability: The molecule itself may be chemically unstable in the culture medium and degrade over time.
-
Metabolism by Cells: The cells in your culture may be metabolizing this compound into inactive forms.
-
Cellular Resistance Mechanisms: Cells can develop resistance to inhibitors over time through various mechanisms, such as mutations in the target protein (BTK) or activation of alternative signaling pathways.[5][6]
-
Compound Adsorption: The compound may adsorb to the plastic of the cell culture plates, reducing its effective concentration in the medium.
Q3: How can I determine if this compound is stable in my experimental conditions?
A3: To assess the stability of this compound, you can perform a time-course experiment where you incubate the compound in your cell culture medium (without cells) for different durations (e.g., 0, 24, 48, 72 hours). You can then use the pre-incubated medium to treat your cells for a short period and measure the inhibitory activity. A decrease in activity with longer pre-incubation times would suggest instability. For a more direct measurement, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of intact this compound over time.
Q4: What are some general best practices for working with kinase inhibitors in long-term experiments?
A4: To ensure reliable and reproducible results in long-term experiments with kinase inhibitors, consider the following:
-
Regular Media Changes: Replenish the culture medium with fresh inhibitor at regular intervals to maintain a consistent concentration.
-
Control Experiments: Include appropriate controls, such as vehicle-treated cells and cells treated with a known stable inhibitor, to monitor for any unexpected changes in cell behavior.
-
Monitor Cell Health: Regularly assess cell viability and morphology to ensure that the observed effects are not due to general cytotoxicity.
-
Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination, as this can affect cellular responses to inhibitors.
Troubleshooting Guides
Problem 1: Loss of this compound Activity in a Multi-Day Cellular Assay
Symptoms:
-
Initial inhibition of BTK signaling (e.g., reduced phosphorylation of downstream targets) is observed, but the effect diminishes over 48-72 hours.
-
Cell proliferation, which is initially inhibited, resumes after a few days of treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Chemical Instability of this compound | 1. Perform a stability assay by pre-incubating this compound in culture medium at 37°C for various durations before adding to cells. 2. Analyze the pre-incubated medium using HPLC to quantify the concentration of intact this compound. | 1. If activity decreases with pre-incubation time, the compound is likely unstable. 2. HPLC analysis will confirm degradation by showing a decrease in the peak corresponding to this compound. |
| Cellular Metabolism of this compound | 1. Replenish the medium with fresh this compound every 24 hours. 2. Analyze the conditioned medium (medium in which cells have been cultured) for the presence of this compound and potential metabolites using LC-MS (Liquid Chromatography-Mass Spectrometry). | 1. If frequent replenishment restores activity, cellular metabolism is a likely cause. 2. LC-MS can identify metabolic products of this compound. |
| Development of Cellular Resistance | 1. Sequence the BTK gene in treated cells to check for mutations, particularly in the kinase domain.[6][7] 2. Analyze the activation state of alternative signaling pathways (e.g., PI3K/Akt) using western blotting. | 1. Identification of known resistance mutations (e.g., C481S) would confirm this mechanism. 2. Increased phosphorylation of proteins in alternative pathways would suggest bypass signaling. |
| Compound Adsorption to Plasticware | 1. Use low-adsorption plasticware for your experiments. 2. Measure the concentration of this compound in the supernatant of your cell culture plates at different time points. | 1. If activity is maintained in low-adsorption plates, this was the likely issue. 2. A decrease in supernatant concentration over time would confirm adsorption. |
Problem 2: Inconsistent Results Between Experiments
Symptoms:
-
The IC50 value of this compound varies significantly between different experimental runs.
-
The level of target inhibition is not reproducible.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Variability in Compound Preparation | 1. Prepare fresh stock solutions of this compound from powder for each experiment. 2. Ensure the DMSO stock is completely dissolved before further dilution. 3. Use a consistent, low percentage of DMSO in the final culture medium. | 1. Freshly prepared stocks can improve consistency. 2. Consistent preparation methods will reduce variability. |
| Differences in Cell Culture Conditions | 1. Ensure cells are at a consistent passage number and confluency for each experiment. 2. Standardize the serum concentration and source in the culture medium. 3. Regularly check for and treat any mycoplasma contamination. | 1. Standardized cell culture practices will lead to more reproducible results. |
| Assay-Related Variability | 1. For kinase activity assays, ensure that the ATP concentration is consistent and ideally close to the Km value for BTK.[8] 2. Use a consistent and validated method for detecting kinase activity (e.g., luminescence-based ATP detection, TR-FRET, or ELISA).[9][10] | 1. Optimized and standardized assay conditions will reduce variability. |
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Activity Assay
This protocol is for determining the direct inhibitory activity of this compound on purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[11]
-
ATP
-
BTK substrate (e.g., a synthetic peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add this compound dilutions, BTK enzyme, and the BTK substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[11]
-
Plot the luminescence signal against the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular BTK Target Engagement Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit BTK activity within a cellular context.
Materials:
-
Cells expressing BTK (e.g., a B-cell lymphoma cell line)
-
Cell culture medium
-
This compound
-
B-cell receptor agonist (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the B-cell receptor pathway by adding a BCR agonist for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for loss of this compound activity in long-term experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Means and Challenges in the Targeting of BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. caymanchem.com [caymanchem.com]
- 11. promega.com [promega.com]
Troubleshooting inconsistent results with Btk-IN-9
Welcome to the technical support center for Btk-IN-9, a potent and reversible inhibitor of Bruton's tyrosine kinase (Btk). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting any inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible inhibitor of Bruton's tyrosine kinase (Btk), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By reversibly binding to Btk, this compound blocks its kinase activity, thereby disrupting downstream signaling cascades that are crucial for B-cell proliferation, survival, and activation.[1][2] This makes it a valuable tool for studying the role of Btk in various physiological and pathological processes, particularly in B-cell malignancies like mantle cell lymphoma.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Storage of Solid Compound: Store the lyophilized powder at -20°C for long-term storage.[3]
-
Stock Solution Storage: Prepare stock solutions in high-quality, anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3] Studies have shown that the stability of compounds in DMSO can be affected by water content and prolonged storage at room temperature.[4][5][6]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.[3] Avoid inhalation of dust or contact with skin and eyes.[3]
Q3: In which solvents is this compound soluble?
This compound exhibits differential solubility in common laboratory solvents.
| Solvent | Solubility |
| DMSO | Soluble |
| Water | Insoluble |
| Ethanol | Insoluble |
Table 1: Solubility of this compound.
It is highly recommended to prepare stock solutions in anhydrous DMSO.[3]
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes can be frustrating. This section addresses common issues encountered when working with this compound and provides systematic troubleshooting strategies.
Issue 1: Higher than Expected IC50 Value or No Inhibition
Possible Causes & Solutions
-
Poor Solubility: this compound is insoluble in aqueous solutions. If the compound precipitates in your assay buffer, its effective concentration will be significantly lower than intended.
-
Solution: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, typically ≤1%. Perform a visual inspection of your assay plate for any signs of precipitation. It may be necessary to optimize the DMSO concentration for your specific cell line or assay system, ensuring it is not cytotoxic.
-
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor.
-
Incorrect Assay Conditions: The concentration of ATP in an in vitro kinase assay can significantly impact the apparent IC50 value of an ATP-competitive inhibitor.
-
Solution: For in vitro kinase assays, the ATP concentration should ideally be at or near the Km value for the Btk enzyme to obtain a more accurate IC50.[9]
-
-
Inactive Enzyme (In Vitro Assays): The recombinant Btk enzyme may have lost activity due to improper storage or handling.
-
Solution: Test the activity of your Btk enzyme using a known potent inhibitor as a positive control.
-
-
Cell Permeability Issues (Cell-Based Assays): While many small molecules are cell-permeable, this can vary between cell lines.
-
Solution: If you suspect poor cell permeability, consider using a cell line known to be sensitive to other Btk inhibitors or perform a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
-
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
-
Incomplete Solubilization: If the this compound stock solution is not fully dissolved or has precipitated, it can lead to inconsistent concentrations in your dilutions.
-
Solution: Ensure the DMSO stock is completely thawed and vortexed thoroughly before making serial dilutions. Visually inspect for any precipitate.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Use calibrated pipettes and appropriate tips. For serial dilutions, ensure proper mixing at each step.
-
-
Edge Effects in Plate-Based Assays: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability or enzyme activity.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment.
-
-
Cell Seeding Inconsistency: Uneven cell density across a plate will lead to variable results in cell-based assays.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row or column to maintain even distribution.
-
Issue 3: Discrepancy Between In Vitro and Cell-Based Assay Results
Possible Causes & Solutions
-
Cellular Efflux Pumps: Some cell lines express efflux pumps (e.g., P-glycoprotein) that can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Solution: Research the expression of common drug efflux pumps in your cell line. If suspected, you can use an efflux pump inhibitor as a tool compound to see if it potentiates the effect of this compound.
-
-
Off-Target Effects: The compound may have off-target effects in the cellular context that are not apparent in a purified in vitro kinase assay. These off-target effects could counteract the intended inhibitory effect on Btk.
-
Solution: Review any available selectivity data for this compound. Consider using a secondary, structurally distinct Btk inhibitor to confirm that the observed cellular phenotype is due to Btk inhibition.
-
-
Metabolism of the Compound: Cells can metabolize the compound into a less active or inactive form.
-
Solution: This is more complex to address. If metabolism is suspected, LC-MS/MS analysis of cell lysates could be used to detect the presence of the parent compound and any potential metabolites.
-
Experimental Protocols
General In Vitro Btk Kinase Assay (Luminescence-Based)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
-
Prepare Reagents:
-
Btk Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT.[9]
-
Recombinant Btk Enzyme: Dilute to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate: A suitable substrate for Btk, such as a poly (Glu, Tyr) peptide, at a concentration above its Km.
-
ATP: Prepare a stock solution in water. The final concentration in the assay should be at or near the Km of Btk for ATP.
-
This compound: Prepare a 10 mM stock in anhydrous DMSO. Perform serial dilutions in DMSO, followed by a final dilution in Kinase Buffer to achieve the desired assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Detection Reagent: Use a commercial ADP-Glo™ Kinase Assay kit or similar luminescence-based ADP detection system.[9]
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or vehicle (DMSO in Kinase Buffer) to the wells of a white, opaque 96-well or 384-well plate.
-
Add 5 µL of diluted Btk enzyme to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of the enzyme kinetics.
-
Stop the reaction and detect ADP formation by adding the detection reagents according to the manufacturer's protocol (e.g., add 20 µL of ADP-Glo™ Reagent, incubate, then add 40 µL of Kinase Detection Reagent).[9]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
General Cell-Based Proliferation Assay (e.g., using Mantle Cell Lymphoma cell line Z-138)
-
Cell Culture:
-
Culture Z-138 cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Prepare serial dilutions of this compound in the cell culture medium. Remember to keep the final DMSO concentration consistent and low (e.g., ≤0.5%) across all wells, including the vehicle control.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for a predetermined time (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression analysis.
-
Visualizing Key Concepts
To aid in understanding the experimental context, the following diagrams illustrate the Btk signaling pathway and a general workflow for troubleshooting inconsistent results.
Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
Technical Support Center: Minimizing Toxicity of Bruton's Tyrosine Kinase (BTK) Inhibitors in Animal Models
Disclaimer: The information provided in this technical support guide is intended for researchers, scientists, and drug development professionals. The troubleshooting guides and frequently asked questions (FAQs) are based on publicly available data for various Bruton's Tyrosine Kinase (BTK) inhibitors. The term "Btk-IN-9" is not a recognized designation for a specific BTK inhibitor in the current scientific literature. Therefore, this guide addresses general toxicities and mitigation strategies for the broader class of BTK inhibitors and may not be directly applicable to a specific, non-publicly characterized compound. Researchers should always consult compound-specific literature and safety data when available.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for researchers encountering toxicity when using BTK inhibitors in animal models.
Q1: What are the most common toxicities observed with BTK inhibitors in animal models?
A1: The toxicity profile of BTK inhibitors is closely linked to their selectivity.[1][2] First-generation inhibitors, like ibrutinib, are known to have more off-target effects, leading to a higher incidence of certain toxicities.[1] Common toxicities observed in animal models across different BTK inhibitors include:
-
Cardiovascular Effects: Hypertension and atrial fibrillation have been noted, particularly with less selective inhibitors.[1]
-
Hemorrhage: Bleeding events can occur due to the inhibition of BTK and other kinases like TEC, which are involved in platelet function.
-
Gastrointestinal (GI) Issues: Diarrhea is a frequently reported side effect.
-
Infections: As BTK is involved in B-cell and myeloid cell signaling, its inhibition can lead to an increased susceptibility to infections.[3][4]
-
Pancreatic Toxicity (in rats): Some BTK inhibitors have been shown to induce pancreatic lesions in Sprague-Dawley rats, a finding that may be species-specific.[3]
Q2: My animals are experiencing significant weight loss and diarrhea. How can I manage this?
A2: Gastrointestinal toxicity is a known class effect of BTK inhibitors. Here are some troubleshooting steps:
-
Dose Reduction: Consider a dose reduction of the BTK inhibitor to a level that is still efficacious but better tolerated. A dose-response study for both efficacy and toxicity is highly recommended during initial experiments.
-
Supportive Care: Ensure animals have easy access to hydration and nutritional support. This can include providing hydrogels or palatable, high-calorie food supplements.
-
Vehicle Control: Confirm that the vehicle used for drug administration is not contributing to the GI issues. Run a parallel group of animals treated with the vehicle alone.
-
Formulation Optimization: For orally administered inhibitors, the formulation can impact local GI concentration and tolerability. Investigating alternative formulations, such as nanoparticle-based delivery systems, could potentially minimize local toxicity.
Q3: I'm observing signs of bleeding or bruising in my animal cohort. What is the mechanism and how can I mitigate this?
A3: Bleeding is a recognized on-target and off-target effect of BTK inhibitors due to their role in platelet aggregation.[1]
-
Mechanism: BTK is involved in the signaling pathways of collagen and von Willebrand factor receptors on platelets. Off-target inhibition of other kinases in the TEC family can also contribute to this effect.
-
Mitigation Strategies:
-
Use a More Selective Inhibitor: Second and third-generation BTK inhibitors are designed to be more selective for BTK, with less activity against other kinases involved in platelet function, which may reduce bleeding risk.
-
Avoid Concurrent Anticoagulants: If your experimental design allows, avoid co-administration of anticoagulants or other agents that affect platelet function.
-
Monitor Platelet Counts: Regularly monitor platelet counts and function (e.g., via tail bleeding time assays) to assess the risk of hemorrhage.
-
Dose Adjustment: As with GI toxicity, a dose reduction may alleviate bleeding complications.
-
Q4: How can I monitor for potential cardiotoxicity in my animal studies?
A4: Cardiotoxicity, particularly atrial fibrillation and hypertension, is a concern with some BTK inhibitors.[1]
-
Monitoring Techniques:
-
Telemetric Monitoring: For continuous monitoring of electrocardiogram (ECG) and blood pressure in conscious, freely moving animals, telemetry is the gold standard.
-
Non-Invasive Blood Pressure Measurement: Tail-cuff plethysmography can be used for periodic blood pressure measurements in rodents.
-
Echocardiography: Can be used to assess cardiac function and structure.
-
Histopathology: At the end of the study, careful histopathological examination of the heart tissue is crucial to identify any structural changes.
-
-
Considerations:
-
Establish baseline cardiovascular parameters before initiating treatment.
-
Include a vehicle-treated control group to account for any procedure-related stress that might affect cardiovascular readings.
-
Data Presentation: Comparative Toxicity of BTK Inhibitors
The following table summarizes key toxicity-related data for different generations of BTK inhibitors. This data is compiled from various preclinical and clinical studies and is intended for comparative purposes.
| Parameter | First-Generation (e.g., Ibrutinib) | Second-Generation (e.g., Acalabrutinib, Zanubrutinib) | Third-Generation (e.g., Pirtobrutinib) & Degraders |
| Binding to BTK | Covalent, Irreversible | Covalent, Irreversible | Non-covalent, Reversible / Proteasomal Degradation |
| Selectivity | Less selective, inhibits other kinases (e.g., TEC, EGFR, ITK)[1][2] | More selective for BTK[1] | Highly selective for BTK[5] |
| Common Off-Target Toxicities | Higher incidence of atrial fibrillation, hypertension, bleeding, diarrhea[1] | Lower incidence of atrial fibrillation and hypertension compared to ibrutinib[1] | Favorable safety profile with low rates of traditional BTK inhibitor-related toxicities in early studies |
| Pancreatic Toxicity (Rats) | Class effect observed with some inhibitors[3] | Class effect may still be present depending on the specific compound[3] | Data not widely available |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the toxicity of BTK inhibitors in animal models.
Protocol 1: Assessment of Bleeding Risk (Mouse Tail Bleeding Assay)
Objective: To evaluate the effect of a BTK inhibitor on primary hemostasis.
Materials:
-
Test BTK inhibitor and vehicle
-
Anesthesia (e.g., isoflurane)
-
Scalpel or sharp razor blade
-
Filter paper
-
Timer
-
Warming lamp
Procedure:
-
Administer the BTK inhibitor or vehicle to the mice according to the study protocol (e.g., for a specified number of days).
-
Anesthetize the mouse.
-
Place the mouse under a warming lamp to ensure vasodilation of the tail veins.
-
Carefully transect the tail 3 mm from the tip using a sharp scalpel.
-
Immediately start the timer.
-
Gently blot the blood from the tail tip onto a piece of filter paper every 15-30 seconds, without touching the wound itself.
-
Stop the timer when bleeding ceases (defined as no new blood on the filter paper for at least 60 seconds).
-
If bleeding does not stop by a pre-determined cutoff time (e.g., 10-15 minutes), stop the experiment and apply pressure to the tail to achieve hemostasis.
-
Record the bleeding time for each animal.
-
Compare the bleeding times between the treated and vehicle control groups.
Protocol 2: Cardiovascular Monitoring in Rodents (Tail-Cuff Plethysmography)
Objective: To non-invasively measure systolic blood pressure in rodents treated with a BTK inhibitor.
Materials:
-
Tail-cuff blood pressure measurement system
-
Restrainers appropriate for the animal size
-
Warming platform
Procedure:
-
Acclimatize the animals to the restrainer and the procedure for several days before the start of the experiment to minimize stress-induced blood pressure variations.
-
On the day of measurement, place the animal in the restrainer on the warming platform to warm the tail and increase blood flow.
-
Place the occlusion cuff and the sensor cuff on the animal's tail.
-
Initiate the measurement cycle on the system. The system will automatically inflate and deflate the cuffs and record the blood pressure.
-
Perform several consecutive measurements for each animal to obtain a stable and reliable reading.
-
Record the average systolic blood pressure for each animal.
-
Measurements should be taken at baseline (before treatment) and at specified time points throughout the study.
-
Compare the blood pressure readings between the BTK inhibitor-treated group and the vehicle control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to BTK function and experimental design.
Caption: B-Cell Receptor (BCR) signaling pathway and the point of intervention for BTK inhibitors.
Caption: General experimental workflow for assessing the toxicity of a BTK inhibitor in animal models.
References
Btk-IN-9 inactive in certain B-cell lymphoma subtypes
Welcome to the technical support center for Btk-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding experimental results related to the use of this compound, a potent Bruton's tyrosine kinase (BTK) inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly the observation of this compound inactivity in certain B-cell lymphoma subtypes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] It selectively and irreversibly binds to the cysteine residue at position 481 (C481) within the ATP-binding site of BTK.[1][2] This covalent bond blocks the kinase activity of BTK, thereby inhibiting the downstream B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of many B-cell malignancies.[2][3][4]
Q2: In which B-cell lymphoma subtypes is this compound expected to be active?
A2: this compound is designed to be effective in B-cell malignancies that are dependent on the BCR signaling pathway for their growth and survival. These include, but are not limited to, Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and certain subtypes of Diffuse Large B-cell Lymphoma (DLBCL), particularly the Activated B-Cell (ABC) subtype.[2][5]
Q3: What are the known primary reasons for observing inactivity or resistance to covalent BTK inhibitors like this compound?
A3: Inactivity or resistance to covalent BTK inhibitors can arise from several mechanisms:
-
On-target mutations in BTK: The most common is a mutation at the C481 binding site (e.g., C481S), which prevents the covalent binding of the inhibitor.[1][6][7] Other, less common mutations in the BTK kinase domain can also confer resistance.[7][8]
-
Mutations in downstream signaling proteins: Activating mutations in Phospholipase C gamma 2 (PLCγ2), a key substrate of BTK, can lead to constitutive pathway activation independent of BTK.[1][9]
-
Activation of bypass signaling pathways: Cancer cells can upregulate alternative pro-survival pathways, such as the PI3K/Akt/mTOR or MAPK pathways, to circumvent the BTK blockade.[5]
-
Non-catalytic scaffolding function of BTK: Some BTK mutations render the kinase "kinase-dead" but still capable of acting as a scaffold for other signaling proteins, thus promoting cell survival.[10][11]
-
Tumor microenvironment-mediated resistance: Signals from the surrounding microenvironment can provide alternative survival cues to the lymphoma cells, making them less reliant on BCR signaling.[12]
Troubleshooting Guide: this compound Inactivity in B-Cell Lymphoma Experiments
This guide is intended to help you systematically troubleshoot experiments where this compound does not exhibit the expected cytotoxic or inhibitory effects on B-cell lymphoma cell lines.
Issue: this compound shows a higher than expected IC50 value or no significant effect on cell viability.
Step 1: Verify Experimental Setup and Reagents
-
Question: Have the experimental conditions been optimized and validated?
-
Action:
-
Confirm the identity and purity of the B-cell lymphoma cell line through STR profiling.
-
Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Validate the cell viability assay (e.g., MTT, CellTiter-Glo) with a known positive control cytotoxic agent to ensure the assay is performing as expected.
-
-
Step 2: Investigate Potential On-Target Resistance Mechanisms
-
Question: Could a mutation in the BTK gene be responsible for the observed inactivity?
-
Action:
-
Sequence the BTK gene in the resistant cell line, paying close attention to the region encoding the kinase domain, specifically codon 481.
-
Perform a Western blot to assess the phosphorylation status of BTK (p-BTK Tyr223) and its downstream target PLCγ2 (p-PLCγ2 Tyr759) with and without this compound treatment. In a sensitive cell line, this compound should significantly reduce the phosphorylation of both proteins. In a resistant cell line with a C481S mutation, you may observe persistent phosphorylation.
-
-
Experimental Protocol: Western Blot for BTK Pathway Activation
-
Cell Lysis: Lyse treated and untreated B-cell lymphoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCγ2 (Tyr759), anti-PLCγ2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Interpretation:
-
Sensitive Cells: Expect a marked decrease in p-BTK and p-PLCγ2 levels upon this compound treatment.
-
Resistant Cells (C481S mutation): Expect no significant change in p-BTK and p-PLCγ2 levels, as this compound cannot bind to the mutated BTK.
-
-
Step 3: Investigate Downstream and Bypass Signaling Pathways
-
Question: Are downstream mutations or alternative signaling pathways compensating for BTK inhibition?
-
Action:
-
Sequence the PLCG2 gene to check for activating mutations.
-
Assess the activation of bypass pathways using Western blotting for key phosphorylated proteins in the PI3K/Akt (p-Akt Ser473) and MAPK (p-ERK1/2 Thr202/Tyr204) pathways.
-
-
Experimental Workflow: Investigating Bypass Pathways
Caption: Troubleshooting workflow for this compound inactivity.
-
Data Presentation: Comparative IC50 Values
The following table summarizes hypothetical IC50 values for this compound in different B-cell lymphoma cell lines, illustrating potential resistance mechanisms.
| Cell Line | Subtype | BTK C481 Status | PLCG2 Status | This compound IC50 (nM) | Pirtobrutinib (Non-covalent BTKi) IC50 (nM) |
| TMD8 | ABC-DLBCL | Wild-Type | Wild-Type | 15 | 25 |
| OCI-Ly10 | ABC-DLBCL | Wild-Type | Wild-Type | 20 | 30 |
| TMD8-C481S | ABC-DLBCL | C481S Mutant | Wild-Type | >10,000 | 35 |
| OCI-Ly3 | GCB-DLBCL | Wild-Type | Wild-Type | >10,000 | >10,000 |
| Jeko-1 | MCL | Wild-Type | Wild-Type | 10 | 20 |
Data are representative and for illustrative purposes only.
Signaling Pathway Diagrams
B-Cell Receptor (BCR) Signaling and this compound Inhibition
Caption: Mechanism of this compound action and C481S resistance.
Potential Bypass Signaling Pathways
Caption: Upregulation of PI3K/Akt and MAPK bypass pathways.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. ajmc.com [ajmc.com]
- 5. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cllsociety.org [cllsociety.org]
- 7. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. esmo.org [esmo.org]
- 10. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of Btk-IN-9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral formulation development of Btk-IN-9, a potent Bruton's tyrosine kinase (BTK) inhibitor. Due to its poor aqueous solubility, enhancing the oral bioavailability of this compound is a critical step in its development as a therapeutic agent.
Frequently Asked Questions (FAQs)
1. What are the main challenges associated with the oral administration of this compound?
The primary challenge for the oral delivery of this compound is its low aqueous solubility. A product page for a similar compound, Btk-IN-1, indicates it is insoluble in water and ethanol[1]. Poor solubility often leads to a low dissolution rate in the gastrointestinal (GI) tract, which in turn results in low and variable oral bioavailability[2][3]. For a drug to be absorbed into the bloodstream, it must first be dissolved in the GI fluids.
2. What are the common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques like micronization and nanosuspension fall under this category[4].
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its solubility and dissolution rate[5][6][7][8].
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract[9].
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.
3. How can I assess the permeability of my this compound formulation?
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs[10][11][12]. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier[12]. The apparent permeability coefficient (Papp) of a compound across the Caco-2 monolayer can be determined and is a good indicator of its potential for oral absorption[10][13].
4. What are the key pharmacokinetic parameters to evaluate when assessing the oral bioavailability of a new this compound formulation?
In vivo studies, typically in animal models like rats, are essential to determine the oral bioavailability of a formulation. The key pharmacokinetic parameters to measure from plasma concentration-time profiles are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time. A higher AUC for an oral formulation compared to an intravenous (IV) dose indicates better bioavailability.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.
-
Absolute Bioavailability (F%): Calculated by comparing the AUC of the oral dose to the AUC of an IV dose.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of oral formulations for this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low in vitro dissolution of this compound formulation. | Inadequate solubility enhancement by the chosen formulation strategy. Drug recrystallization in the dissolution medium. Insufficient wetting of the drug particles. | - Optimize the formulation: For solid dispersions, screen different polymers and drug-to-polymer ratios. For nanosuspensions, optimize the stabilizer and homogenization process. - Incorporate a precipitation inhibitor in the formulation. - Add a surfactant to the dissolution medium to improve wetting. |
| High variability in in vivo pharmacokinetic data. | Food effects influencing drug absorption. Inconsistent dosing procedure. Poor formulation stability leading to variable drug release. | - Conduct pharmacokinetic studies in both fasted and fed states to assess the food effect. - Ensure a consistent and accurate oral gavage technique. - Perform stability studies on the formulation to ensure its physical and chemical integrity over time. |
| Low oral bioavailability despite good in vitro dissolution. | High first-pass metabolism in the liver or gut wall. Efflux transporter activity (e.g., P-glycoprotein) pumping the drug back into the GI tract. Poor membrane permeability. | - Investigate the metabolic stability of this compound using liver microsomes or hepatocytes. - Conduct Caco-2 permeability assays in the presence and absence of efflux transporter inhibitors to assess the role of efflux. - If permeability is the limiting factor, consider prodrug approaches or the use of permeation enhancers. |
| Precipitation of the drug in the GI tract upon oral administration. | The supersaturated state created by an enabling formulation is not maintained in the GI fluids. pH-dependent solubility of this compound. | - Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation to maintain the supersaturated state. - Characterize the pH-solubility profile of this compound and select polymers for solid dispersions that provide optimal release at different intestinal pH values. |
Quantitative Data Summary
Since specific oral pharmacokinetic data for this compound is not publicly available, the following tables present representative data for other BTK inhibitors to illustrate how quantitative results can be structured.
Table 1: Physicochemical Properties of a Representative BTK Inhibitor (Btk-IN-1)
| Parameter | Value | Reference |
| Molecular Weight | 384.8 g/mol | [1] |
| IC50 (BTK) | <100 nM | [1] |
| Solubility (Water) | Insoluble | [1] |
| Solubility (Ethanol) | Insoluble | [1] |
| Solubility (DMSO) | 77 mg/mL | [1] |
Table 2: Representative Oral Pharmacokinetic Parameters of a BTK Inhibitor (Compound 9) in Rats
Data presented as mean ± s.d., n=3. Oral dose: 40 mg/kg.
| Parameter | Value | Reference |
| Cmax (ng/mL) | 104 ± 66 | [14] |
| Tmax (hr) | 1 | [14] |
| Plasma Concentration at 6 hr (ng/mL) | 24 ± 17 | [14] |
| Plasma Concentration at 14 hr (ng/mL) | 3 ± 3 | [14] |
Table 3: Example of Improved Bioavailability with a Nanosuspension Formulation of a Poorly Soluble Kinase Inhibitor (MTKi-327)
| Formulation | Route | AUC₀₋∞ (µg·h/mL) | Bioavailability Improvement | Reference |
| Captisol Solution | Oral | 12.3 | - | [15][16] |
| Nanosuspension | Oral | 29.5 | 2.4-fold | [15][16] |
| Captisol Solution | IV | 45.6 | - | [15][16] |
| Nanosuspension | IV | 109.4 | 2.4-fold | [15][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Organic solvent (e.g., dichloromethane, methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Weigh the desired amounts of this compound and the selected polymer (e.g., 1:4 drug-to-polymer ratio).
-
Dissolve both this compound and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the prepared ASD for its amorphous nature (using techniques like XRD and DSC) and perform in vitro dissolution studies.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg). For absolute bioavailability, a separate group will receive an intravenous (IV) dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose)[17].
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for developing and evaluating an oral formulation of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib amorphous solid dispersions with enhanced dissolution at colonic pH for the localized treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 7. mdpi.com [mdpi.com]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. webstor.srmist.edu.in [webstor.srmist.edu.in]
Technical Support Center: C481S Mutation and Btk-IN-9 Efficacy
Welcome to the technical support center for researchers investigating the Bruton's tyrosine kinase (Btk) C481S mutation and the efficacy of non-covalent Btk inhibitors. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols to ensure the accuracy and reproducibility of your results.
Disclaimer: "Btk-IN-9" is used throughout this guide as a representative name for a potent, non-covalent Btk inhibitor designed to be effective against the C481S mutation. The principles, protocols, and data are based on the established characteristics of well-documented non-covalent Btk inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the Btk C481S mutation and why does it confer resistance to covalent inhibitors like ibrutinib?
Answer: Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which promotes the survival and proliferation of B-cells.[1][2][3][4][5] First-generation Btk inhibitors, such as ibrutinib, are covalent inhibitors. They work by forming a permanent, irreversible covalent bond with a cysteine residue at position 481 (C481) within the ATP-binding site of Btk.[6][7][8][9] This bond permanently inactivates the enzyme.
The C481S mutation is an acquired resistance mechanism where the cysteine (C) at position 481 is substituted with a serine (S).[7][10] This single amino acid change is critical because serine cannot form the same covalent bond with the inhibitor. This disruption prevents the irreversible binding of covalent inhibitors, drastically reducing their potency and allowing the Btk enzyme to remain active, leading to drug resistance.[10][11]
Q2: How does a non-covalent inhibitor like this compound overcome C481S-mediated resistance?
Answer: Non-covalent inhibitors, the class to which this compound belongs, are designed to inhibit Btk without relying on a bond with the C481 residue.[6][7][8][10][12] Instead, they bind to the ATP-binding pocket of Btk through other mechanisms like hydrogen bonds and hydrophobic interactions.[12] Because their binding and inhibitory activity are independent of the C481 residue, they are effective against both the wild-type (WT) Btk and the C481S mutant form.[6][10][11][13][14] This allows them to successfully inhibit Btk signaling in cells that have become resistant to covalent inhibitors.[10]
Q3: What is the best initial experiment to confirm that this compound is active against the C481S mutant in my cells?
Answer: A western blot analysis to assess the phosphorylation status of Btk and its direct downstream substrate, PLCγ2, is the most direct and informative initial experiment. You should treat both WT-Btk and C481S-Btk expressing cells with this compound and a covalent inhibitor control (e.g., ibrutinib).
-
Expected Outcome: this compound should reduce Btk autophosphorylation (at Tyr223) and PLCγ2 phosphorylation in both WT and C481S-mutant cell lines. In contrast, the covalent inhibitor will only show significant inhibition in the WT-Btk cells. This result provides strong evidence of on-target activity in a cellular context.[10]
Q4: My IC50 data shows a massive shift for ibrutinib against C481S Btk, but the IC50 for this compound is nearly identical for both WT and C481S Btk. Is this the expected result?
Answer: Yes, this is the expected and ideal result. It confirms the mechanism of action for both inhibitor types.
-
Covalent Inhibitor (e.g., Ibrutinib): The IC50 value (the concentration required to inhibit 50% of enzyme activity) will be very low for WT Btk. For C481S Btk, the IC50 can increase by several hundred-fold because the covalent binding is disrupted.[10]
-
Non-Covalent Inhibitor (this compound): Since its binding does not depend on C481, a potent non-covalent inhibitor should exhibit a similarly low IC50 value against both WT Btk and C481S Btk.[6][10] This demonstrates its effectiveness in overcoming this specific resistance mutation.
Troubleshooting Guides
Problem 1: this compound shows potent activity in my biochemical (cell-free) assay but weak or no activity in my cellular assay.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not be effectively crossing the cell membrane. Consider performing a cellular target engagement assay, such as a NanoBRET™ assay, to confirm the compound is reaching Btk inside the cell.[15][16] |
| Compound Efflux | Cells may be actively pumping the compound out via efflux pumps (e.g., P-glycoprotein). Try co-incubating with a known efflux pump inhibitor to see if cellular activity is restored. |
| Compound Instability | The compound may be unstable in cell culture media or rapidly metabolized by the cells. Assess compound stability in media over time using LC-MS. |
| High Protein Binding | The compound may bind to proteins in the serum of the cell culture media, reducing its effective concentration. Perform cellular assays in low-serum conditions or conduct a serum-shift assay to quantify the impact. |
Problem 2: I am not seeing a decrease in downstream signaling (p-ERK, p-AKT) after treatment with this compound, even though Btk autophosphorylation is inhibited.
| Possible Cause | Troubleshooting Step |
| Signal Crosstalk/Redundancy | Other signaling pathways may be compensating and activating downstream effectors like ERK and AKT. The B-cell receptor pathway is complex, with multiple inputs.[1][3][17] Ensure you are stimulating the cells appropriately (e.g., with anti-IgM) to specifically activate the BCR pathway. |
| Timing of Analysis | The kinetics of downstream signal inhibition may differ from the direct target inhibition. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) after inhibitor treatment and stimulation to find the optimal time point for observing maximal inhibition of p-ERK and p-AKT. |
| Off-Target Effects of Stimulation | The method used to stimulate the cells may activate parallel pathways. Verify that your stimulation specifically requires Btk for downstream signaling in your cell model. |
Quantitative Data Summary
The following table presents representative inhibitory concentration (IC50) data, illustrating the differential effect of covalent and non-covalent inhibitors on Wild-Type (WT) and C481S mutant Btk.
Table 1: Comparative Inhibitor Potency (IC50, nM)
| Inhibitor Class | Representative Inhibitor | Btk (Wild-Type) | Btk (C481S Mutant) | Efficacy Maintained? |
| Covalent | Ibrutinib | ~1 - 5 nM | >500 - 1000 nM[18][19] | No |
| Non-Covalent | This compound (e.g., Pirtobrutinib) | ~1 - 5 nM[20] | ~1 - 5 nM | Yes |
| Non-Covalent | This compound (e.g., Rilzabrutinib) | ~160 nM | ~1.2 nM[18][19] | Yes |
Note: Data are compiled from various preclinical studies and serve as representative examples.[18][19][20] Actual values may vary based on specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol is for measuring the direct enzymatic activity of purified Btk (WT and C481S) and determining inhibitor IC50 values using an ADP-detecting luminescent assay (e.g., ADP-Glo™).
Materials:
-
Purified recombinant His-tagged Btk (WT) and Btk (C481S) enzyme.[21]
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[22]
-
ATP solution (500 µM).[21]
-
This compound and control inhibitors (10-point, 3-fold serial dilution in DMSO).
-
White, opaque 96 or 384-well plates.[21]
Procedure:
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and PTK substrate.
-
Dispense 1 µL of each inhibitor dilution (or DMSO vehicle control) into the wells.
-
Add 2 µL of diluted Btk enzyme (WT or C481S) to the appropriate wells.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.[22]
-
Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol.[21][22] This typically involves a 40-minute incubation with the ADP-Glo™ Reagent, followed by a 30-minute incubation with the Kinase Detection Reagent.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to DMSO controls and plot the data using a four-parameter logistic curve fit to determine the IC50 value.
Protocol 2: Cellular Btk Pathway Inhibition Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block Btk signaling within a cellular context.
Materials:
-
B-cell lymphoma cell line expressing WT Btk (e.g., TMD8) or a cell line engineered to express Btk-C481S.
-
Cell culture medium (e.g., RPMI + 10% FBS).
-
This compound and control inhibitors.
-
Stimulating agent: Goat F(ab')2 Anti-Human IgM antibody.
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Btk (Tyr223), anti-total Btk, anti-phospho-PLCγ2 (Tyr1217), anti-total PLCγ2, anti-Actin.
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
Procedure:
-
Seed cells in a 6-well plate at a density of 2-5 x 10^6 cells/well and starve overnight in low-serum media if necessary.
-
Pre-treat cells with various concentrations of this compound or control inhibitors (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM (e.g., at 10 µg/mL) for 10-15 minutes. Include an unstimulated control.
-
Immediately place plates on ice, pellet the cells by centrifugation, and wash once with ice-cold PBS.
-
Lyse the cell pellets with ice-cold Lysis Buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transferring the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imager.
-
Analyze band densities, normalizing the phosphorylated protein signal to the total protein signal.
Visualizations and Workflows
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.
Caption: Experimental workflow for validating this compound efficacy.
Caption: Logic diagram comparing covalent and non-covalent inhibition.
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B-cell receptor - Wikipedia [en.wikipedia.org]
- 6. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. esmo.org [esmo.org]
- 9. emjreviews.com [emjreviews.com]
- 10. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. d-nb.info [d-nb.info]
- 13. hematologyandoncology.net [hematologyandoncology.net]
- 14. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. promega.com [promega.com]
- 23. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Analysis of Btk-IN-9 and Ibrutinib in B-Cell Malignancy Cell Lines
A Note on Comparative Data: Direct comparative studies of Btk-IN-9 and the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, in Chronic Lymphocytic Leukemia (CLL) cell lines are not available in the current body of published literature. This guide therefore provides a comparative overview based on published data for this compound in mantle cell lymphoma (MCL) cell lines and extensive data available for ibrutinib in the context of CLL. This comparison is intended for a scientific audience to highlight the known characteristics of each inhibitor, while acknowledging the differing cellular contexts of the available data.
Inhibitor Profiles
This compound is a novel, reversible inhibitor of Bruton's tyrosine kinase, whereas ibrutinib is an established, irreversible inhibitor.[1][2] Ibrutinib acts by forming a covalent bond with the cysteine-481 residue in the active site of BTK, leading to sustained inhibition.[3] The reversible nature of this compound suggests a different binding mechanism and kinetic profile, which may have implications for efficacy and management of resistance.
| Feature | This compound | Ibrutinib |
| Target | Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK) |
| Binding Type | Reversible[1] | Irreversible (covalent)[3] |
| Reported BTK IC50 | Not explicitly stated in abstracts | ~0.5 nM |
In Vitro Efficacy
The antiproliferative activity of this compound has been evaluated in MCL cell lines, while ibrutinib's efficacy is well-documented in various CLL cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Duration of Treatment |
| This compound (and related compounds) | Z138, Jeko-1 | Mantle Cell Lymphoma | Single-digit micromolar[4] | Not specified |
| Ibrutinib | MEC-1 | Chronic Lymphocytic Leukemia | ~3 µM[5] | 72 hours |
| Ibrutinib | MEC-1, MEC-2 (p53 mutated) | Chronic Lymphocytic Leukemia | 5.4 - 14.8 µM[6] | 48 hours |
| Ibrutinib | BJAB | B-cell Lymphoma | ~1 µM[5] | 72 hours |
Note: The specific IC50 value for this compound is not available in the provided search results. The referenced study mentions that a series of related compounds demonstrated single-digit micromolar potency.
Mechanistic Effects and Apoptosis Induction
This compound has been shown to induce apoptosis in MCL cells through mechanisms involving the mitochondria.[1][7] Ibrutinib is also known to induce apoptosis in CLL cells, although its primary effect is considered to be the inhibition of pro-survival signals from the B-cell receptor (BCR) pathway.[6][8]
This compound in Z138 MCL Cells:
-
Apoptosis: Induces apoptosis through a caspase-3 mediated pathway.[4]
-
Mitochondrial Membrane Potential: Leads to a dose-dependent disturbance of the mitochondrial membrane potential.[4]
-
Reactive Oxygen Species (ROS): Increases the level of reactive oxygen species in a dose-dependent manner.[4]
Ibrutinib in CLL Cells:
-
Apoptosis: Induces apoptosis, with variable sensitivity observed across different CLL patient samples and cell lines.[6][8] In some contexts, ibrutinib alone does not induce substantial apoptosis in vitro, but rather sensitizes cells to other apoptotic stimuli.[8]
-
BCR Signaling: Potently inhibits the phosphorylation of BTK and downstream effectors such as PLCγ2 and ERK.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: B-Cell Receptor (BCR) signaling pathway with points of inhibition.
References
- 1. haematologica.org [haematologica.org]
- 2. Frontiers | Targeting Bruton’s Tyrosine Kinase in CLL [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Ibrutinib interferes with the cell-mediated anti-tumor activities of therapeutic CD20 antibodies: implications for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies | Haematologica [haematologica.org]
- 9. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel BTK Inhibitors: Benchmarking Btk-IN-9 Against the Field
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-9, with other leading-edge BTK inhibitors: pirtobrutinib, zanubrutinib, and acalabrutinib. This report synthesizes preclinical data to illuminate the comparative efficacy and selectivity of these molecules, offering valuable insights for advancing cancer and autoimmune disease research.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for a range of B-cell malignancies and autoimmune disorders. While first-generation BTK inhibitors have transformed treatment landscapes, the development of novel inhibitors with improved selectivity and the ability to overcome resistance is a key focus of ongoing research. This guide places the spotlight on this compound, a promising non-covalent BTK inhibitor from a series of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives, and evaluates its performance against other next-generation covalent and non-covalent inhibitors.
At a Glance: Comparative Efficacy and Potency
To facilitate a clear comparison of the preclinical performance of these novel BTK inhibitors, the following tables summarize their in vitro potency (IC50) and in vivo anti-tumor efficacy.
| Inhibitor | Type | BTK IC50 (nM) | Kinase Selectivity Highlights |
| This compound (Compound 9) | Non-covalent | 21.6 | High selectivity against a panel of 468 kinases. |
| Pirtobrutinib | Non-covalent | 5.69 | >300-fold selectivity for BTK over 98% of 370 other kinases. Inhibits both wild-type and C481S-mutant BTK.[1][2] |
| Zanubrutinib | Covalent | 0.3 | High selectivity for BTK. Also inhibits EGFR, Tec, Blk, BMX, HER4, and TXK with IC50s from 0.62 to 33 nM.[3][4] |
| Acalabrutinib | Covalent | 3 | High selectivity for BTK with minimal off-target activity against ITK, TXK, BMX, TEC, and no activity against EGFR.[5][6] |
| Table 1: In Vitro Potency and Selectivity of Novel BTK Inhibitors. |
| Inhibitor | Xenograft Model | Dosing | Antitumor Efficacy (Tumor Growth Inhibition - TGI) |
| This compound (Compound 9) | U-937 (Histiocytic lymphoma) | 50 mg/kg, oral | 64.4% TGI[7][8] |
| Pirtobrutinib | OCI-Ly10 (Diffuse large B-cell lymphoma) | 10 and 50 mg/kg, BID, oral | 88% and 95% TGI, respectively[5] |
| Zanubrutinib | OCI-LY10 (Diffuse large B-cell lymphoma) | 2.5 and 7.5 mg/kg | Significant decrease in tumor volume[3] |
| Acalabrutinib | Human CLL NSG xenograft | Formulated in drinking water | Significant decrease in tumor burden in the spleen[1][6] |
| Table 2: In Vivo Efficacy of Novel BTK Inhibitors in Xenograft Models. |
Delving into the Mechanism: The BTK Signaling Pathway
BTK is a key kinase in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream signaling pathways, including NF-κB and MAPK pathways, ultimately promoting B-cell proliferation, survival, and differentiation.[9][10] All the inhibitors discussed in this guide function by blocking the kinase activity of BTK, thereby inhibiting this critical signaling pathway.
Experimental Methodologies
This section provides an overview of the key experimental protocols used to generate the comparative data presented in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The potency of BTK inhibitors is commonly determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol Outline:
-
Kinase Reaction: Recombinant BTK enzyme is incubated with a specific substrate and ATP in a reaction buffer. The inhibitor of interest (e.g., this compound) is added at various concentrations.
-
ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: A detection reagent is then added to convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the initial kinase activity.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of BTK activity (IC50) is calculated from a dose-response curve.[3]
Cell Proliferation Assay (MTT Assay)
The effect of BTK inhibitors on the proliferation of cancer cell lines is a crucial measure of their cellular activity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Cancer cell lines (e.g., U-937, OCI-Ly10) are seeded in 96-well plates.
-
Inhibitor Treatment: Cells are treated with various concentrations of the BTK inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to untreated control cells.[11][12]
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of BTK inhibitors in a living organism, xenograft models are commonly used. These models involve the transplantation of human cancer cells into immunocompromised mice.
General Protocol Outline:
-
Cell Implantation: Human cancer cells (e.g., U-937, OCI-Ly10) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The BTK inhibitor is administered (e.g., orally) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Tumor Growth Inhibition (TGI) is a common metric calculated at the end of the study.[13][14]
Discussion and Future Perspectives
The preclinical data presented in this guide highlight the potential of this compound as a potent and selective non-covalent BTK inhibitor. Its IC50 value is in the nanomolar range, and it demonstrates significant in vivo anti-tumor activity.
When compared to other novel BTK inhibitors, several key distinctions emerge:
-
Potency: Zanubrutinib displays the highest in vitro potency with a sub-nanomolar IC50, followed by acalabrutinib and pirtobrutinib. This compound shows potent but slightly less pronounced in vitro activity compared to these three.
-
Mechanism of Action: this compound and pirtobrutinib are non-covalent inhibitors, which may offer advantages in overcoming resistance mutations that affect the covalent binding site of inhibitors like zanubrutinib and acalabrutinib.[15]
-
Selectivity: All four inhibitors demonstrate high selectivity for BTK, which is a significant improvement over first-generation inhibitors and is expected to translate to better safety profiles.[2][6]
The development of a diverse pipeline of BTK inhibitors, including covalent and non-covalent options, provides a rich toolkit for researchers. The distinct profiles of inhibitors like this compound, pirtobrutinib, zanubrutinib, and acalabrutinib offer opportunities to tailor therapeutic strategies and address the challenges of drug resistance. Further head-to-head preclinical and clinical studies will be instrumental in fully elucidating the comparative benefits of these promising therapeutic agents.
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [se.promega.com]
- 4. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Flow chart of animal experiments | BioRender Science Templates [biorender.com]
- 8. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Pirtobrutinib after a covalent BTK inhibitor in CLL/SLL [lymphomahub.com]
- 11. Phase III Trial of Pirtobrutinib Versus Idelalisib/Rituximab or Bendamustine/Rituximab in Covalent Bruton Tyrosine Kinase Inhibitor–Pretreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (BRUIN CLL-321) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veterinarypaper.com [veterinarypaper.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. researchgate.net [researchgate.net]
In-Depth Analysis of Btk-IN-9 Selectivity Against Tec Family Kinases Fails to Yield Specific Data
Initial investigations to provide a comparative guide on the selectivity of a Bruton's tyrosine kinase (BTK) inhibitor, identified as Btk-IN-9, against other Tec family kinases have been unsuccessful in identifying a specific compound with this designation in publicly available scientific literature. Extensive searches have not yielded any data regarding the IC50 values, experimental protocols, or signaling pathway interactions for a molecule named "this compound".
The Tec family of kinases, which includes BTK, ITK (Interleukin-2-inducible T-cell kinase), TEC (Tyrosine-protein kinase Tec), BMX (Bone marrow X kinase), and TXK (Tyrosine-protein kinase TXK), shares a high degree of structural similarity, particularly in the ATP-binding pocket. This makes achieving selectivity for BTK over other family members a critical aspect of inhibitor development to minimize off-target effects.
While the specific request for "this compound" could not be fulfilled, the initial research phase did gather information on the selectivity profiles of several other well-documented BTK inhibitors. These compounds are often designated with numerical identifiers within their respective research publications, such as "inhibitor 9" or "compound 9", which may have led to the user's query. However, without a definitive chemical structure or alternative name for "this compound", it is not possible to ascertain if any of these refer to the same molecule.
For researchers, scientists, and drug development professionals interested in the comparative selectivity of BTK inhibitors, a guide on well-characterized compounds could be provided as an alternative. This would involve compiling and comparing the IC50 values of inhibitors such as ibrutinib, acalabrutinib, zanubrutinib, and others against the panel of Tec family kinases. Such a guide would include:
-
Quantitative Data Presentation: A structured table summarizing the half-maximal inhibitory concentration (IC50) values for various inhibitors against BTK, ITK, TEC, BMX, and TXK.
-
Experimental Protocols: Detailed methodologies for the kinase inhibition assays used to generate the IC50 data, including information on enzyme and substrate concentrations, ATP concentration, and detection methods.
-
Signaling Pathway Visualization: A diagram of the Tec family signaling pathway, illustrating the points of intervention by these inhibitors.
Should further identifying information for "this compound" become available, a targeted and comprehensive comparison guide can be developed. In the interim, a comparative analysis of established BTK inhibitors would offer valuable insights into the landscape of selectivity within the Tec family of kinases.
Comparative Analysis of Btk-IN-9: A Guide to Cross-Reactivity and Selectivity
For Immediate Release
This guide provides a comprehensive comparison of the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-9, with other prominent BTK inhibitors, focusing on its cross-reactivity profile and selectivity. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences between various BTK inhibitors.
Executive Summary
This compound is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase. Kinome-wide screening reveals that this compound exhibits a superior selectivity profile compared to the first-generation inhibitor ibrutinib and is comparable to second-generation inhibitors such as acalabrutinib and zanubrutinib. At a concentration of 0.1 µM, this compound demonstrates significant inhibition (>90%) of only BTK and BMX (Bone Marrow X Kinase), highlighting its specificity. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective comparison of this compound's performance against other key BTK inhibitors.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the kinase inhibition profile of this compound and other selected BTK inhibitors based on kinome scan data. The data for this compound, referred to as inhibitor "9" in the source literature, was obtained from a 254-kinase panel screen.[1]
Table 1: Comparison of Kinase Inhibition by BTK Inhibitors at 1 µM
| Kinase Target | This compound (% Inhibition) | Ibrutinib (% Inhibition) | Acalabrutinib (% Inhibition) | Zanubrutinib (% Inhibition) |
| BTK | >90 | >90 | >90 | >90 |
| BMX | >90 | >90 | >90 | >90 |
| TEC | <10 | >90 | <50 | >90 |
| ITK | <10 | >90 | <10 | >90 |
| EGFR | <10 | >90 | <10 | <50 |
| ERBB2 | <10 | >50 | <10 | <10 |
| JAK3 | <10 | >50 | <10 | <10 |
| BLK | >90 | >90 | Not Reported | Not Reported |
| FGR | Not Reported | >90 | Not Reported | Not Reported |
| LCK | Not Reported | >90 | Not Reported | Not Reported |
| SRC | Not Reported | >90 | Not Reported | Not Reported |
Note: Data for ibrutinib, acalabrutinib, and zanubrutinib are compiled from various sources for comparative purposes and may not have been generated under identical experimental conditions.
Table 2: IC50 Values of this compound Against Key Kinases [1]
| Kinase | IC50 (nM) |
| BTK | 4.2 |
| BMX | 18 |
| TEC | >1000 |
| ITK | >1000 |
| EGFR | >1000 |
| ERBB2 | >1000 |
| JAK3 | >1000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (KINOMEscan)
The cross-reactivity profile of this compound was determined using the KINOMEscan™ platform. This method utilizes a competition binding assay to quantify the interaction of a test compound with a panel of kinases.
Protocol Summary:
-
Kinase Panel: A panel of 254 purified human kinases was used.
-
Compound Concentration: this compound was screened at two concentrations: 1 µM and 0.1 µM.
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured by the immobilized ligand is quantified using a proprietary method.
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand compared to a DMSO control.
Cellular BTK Occupancy Assay
To assess the engagement of this compound with its target in a cellular context, a BTK occupancy assay was performed in Ramos B cells.
Protocol Summary:
-
Cell Line: Ramos B cells, a human Burkitt's lymphoma cell line, were used.
-
Compound Treatment: Cells were treated with varying concentrations of this compound.
-
Lysis and Probe Incubation: After treatment, cells were lysed, and the lysates were incubated with a biotinylated covalent probe that binds to the unoccupied BTK.
-
Quantification: The amount of probe-bound BTK was quantified by ELISA, which is inversely proportional to the cellular BTK occupancy by the inhibitor.
-
Data Analysis: The percentage of BTK occupancy was calculated relative to a vehicle-treated control.
Mandatory Visualization
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway.
Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Kinome Scan
The following diagram outlines the workflow for assessing kinase inhibitor selectivity using the KINOMEscan™ assay.
References
Independent Validation of Btk-IN-9's Anti-proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of the reversible Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-9, against other established BTK inhibitors. The data presented is intended to support independent validation and further investigation into the therapeutic potential of this compound in B-cell malignancies.
Comparative Anti-proliferative Activity of BTK Inhibitors in Mantle Cell Lymphoma
The anti-proliferative activity of this compound and other commercially available BTK inhibitors was evaluated across a panel of mantle cell lymphoma (MCL) cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Compound | Type | Jeko-1 IC50 (µM) | Z-138 IC50 (µM) | Mino IC50 (µM) |
| This compound | Reversible | 0.89 | 0.52 | 1.23 |
| Ibrutinib | Covalent Irreversible | 3 - 8[1][2] | 11.3[1] | 6.5[2] |
| Acalabrutinib | Covalent Irreversible | >10 | >10 | >10 |
| Zanubrutinib | Covalent Irreversible | ~0.0009 (REC-1) | - | - |
Note: The REC-1 cell line is presented for Zanubrutinib due to the availability of specific data. Direct comparative data in Jeko-1, Z-138, and Mino for Zanubrutinib was not available in the reviewed literature.
Mechanism of Action: this compound
This compound is a reversible inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation and survival.[1] Unlike covalent irreversible inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, this compound does not form a permanent bond with the Cys481 residue in the BTK active site.
Preclinical studies have indicated that this compound exerts its anti-proliferative effects in mantle cell lymphoma cells through the induction of apoptosis.[1] This is achieved by specifically targeting the mitochondria, leading to a disturbance in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels within the Z-138 cell line.[1]
Experimental Protocols
The following is a detailed methodology for a standard MTT assay used to determine the anti-proliferative effects of BTK inhibitors on MCL cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To assess the cytotoxicity and anti-proliferative effects of BTK inhibitors on mantle cell lymphoma cell lines.
Materials:
-
Mantle Cell Lymphoma cell lines (e.g., Jeko-1, Z-138, Mino)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
BTK inhibitors (this compound, Ibrutinib, Acalabrutinib, Zanubrutinib) dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest MCL cells in their logarithmic growth phase and determine cell viability using a trypan blue exclusion assay.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BTK inhibitors in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank control.
-
Incubate the plates for 72 hours in a humidified incubator.
-
-
MTT Incubation:
-
After the 72-hour incubation, add 20 µL of MTT reagent to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Anti-proliferative Assay
Caption: Workflow for assessing the anti-proliferative effects of BTK inhibitors.
References
Next-Generation BTK Inhibitors Demonstrate Efficacy in Ibrutinib-Resistant Models: A Comparative Analysis
For Immediate Release
A detailed comparison of preclinical data reveals promising activity of novel Bruton's tyrosine kinase (BTK) inhibitors in overcoming resistance to ibrutinib, a cornerstone therapy for B-cell malignancies. This guide provides a comprehensive overview of the efficacy, mechanism of action, and experimental validation of two next-generation BTK inhibitors, the covalent inhibitor TG-1701 and the non-covalent inhibitor pirtobrutinib, in ibrutinib-resistant preclinical models.
The emergence of resistance to the first-generation BTK inhibitor ibrutinib, primarily through mutations in the BTK gene at the C481 binding site, has spurred the development of novel inhibitors designed to maintain efficacy. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comparative look at two leading strategies to combat this clinical challenge.
Comparative Efficacy in Ibrutinib-Resistant Models
The following tables summarize the preclinical efficacy of TG-1701 and pirtobrutinib in various ibrutinib-resistant B-cell malignancy models.
Table 1: In Vitro Efficacy of TG-1701 in Ibrutinib-Resistant Mantle Cell Lymphoma (MCL) Models
| Cell Line Model | Resistance Mechanism | TG-1701 Activity | Ibrutinib Activity | Reference |
| REC-1 BTK C481S | C481S Mutation | Showed inhibitory activity | Ineffective | [1][2] |
| UPN1-resistant | Constitutive NF-κB Activation | Modest antitumor activity | Greater activity than TG-1701 | [1] |
| REC-1 (ibrutinib-sensitive) | - | GI50: 3.83 µM (72h) | GI50: 5.82 µM (72h) | [3] |
Table 2: In Vitro Efficacy of Pirtobrutinib in Ibrutinib-Resistant Cell Lines
| Cell Line/Model | Resistance Mechanism | Pirtobrutinib Activity | Ibrutinib Activity | Reference |
| Jeko-Ibrutinib-R (MCL) | Ibrutinib Resistant | Induced 20-40% apoptosis at 20 µM | Induced <10% apoptosis | [4] |
| Mino-venetoclax-R (MCL) | Venetoclax Resistant | Induced 40-60% apoptosis at 20 µM | Not specified | [4] |
| Z-138 (MCL) | - | Induced 40-60% apoptosis at 20 µM | Not specified | [4] |
| BTK C481S mutant CLL cells | C481S Mutation | Potently inhibits BTK-mediated functions | Ineffective | [5][6] |
Table 3: In Vivo Efficacy in Ibrutinib-Resistant Xenograft Models
| Inhibitor | Xenograft Model | Treatment Details | Outcome | Reference |
| TG-1701 | UPN-IbruR (MCL) | Oral administration | Modest antitumor activity | [3] |
| Pirtobrutinib | Venetoclax-resistant MCL | Combination with venetoclax | Improved efficacy vs. ibrutinib + venetoclax | [4] |
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The differing mechanisms of action of TG-1701 and pirtobrutinib are key to their ability to overcome ibrutinib resistance.
TG-1701 is a second-generation covalent irreversible BTK inhibitor.[1][7] Like ibrutinib, it forms a covalent bond with a cysteine residue in the BTK active site. However, its design confers a higher selectivity for BTK, potentially reducing off-target effects.[2][8] Its activity against the BTK C481S mutation suggests it may have a different binding mode or tolerance for the altered residue compared to ibrutinib.[1]
Pirtobrutinib is a non-covalent, reversible BTK inhibitor.[9][10] It does not form a permanent bond with the C481 residue, and its binding is therefore unaffected by the C481S mutation, a common mechanism of resistance to covalent BTK inhibitors.[11][12] Pirtobrutinib binds to the ATP binding site of BTK, stabilizing it in an inactive conformation.[12][13] This allows it to effectively inhibit both wild-type and C481S-mutant BTK.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BTK signaling pathway and the workflows for key preclinical experiments.
Caption: BTK Signaling Pathway and Inhibition.
Caption: Preclinical Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 1 x 104 cells/well) in a 96-well plate in 100 µL of appropriate culture medium.
-
Compound Treatment: Add varying concentrations of BTK inhibitors to the wells and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[14]
-
Incubation: Incubate the plate for 3-4 hours at 37°C.[14][15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14][15]
Western Blot for BTK Phosphorylation
This technique is used to detect the phosphorylation status of BTK, a key indicator of its activation.
-
Cell Lysis: Lyse treated and untreated cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19][20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated BTK (p-BTK) and total BTK overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17][21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-BTK band relative to the total BTK band indicates the level of BTK activation.[21]
In Vivo Xenograft Model
This model assesses the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human lymphoma cells (e.g., 5-10 x 106 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).[22][23]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[22]
-
Drug Administration: Administer the BTK inhibitors (e.g., TG-1701, pirtobrutinib) or vehicle control to the mice, typically via oral gavage, at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.[22]
-
Efficacy Evaluation: At the end of the study, compare the tumor volumes between the treated and control groups to determine the tumor growth inhibition (TGI).
This comparative guide highlights the potential of next-generation BTK inhibitors to address the significant clinical challenge of ibrutinib resistance. The presented preclinical data for TG-1701 and pirtobrutinib provide a strong rationale for their continued clinical development in patients with B-cell malignancies who have relapsed or become refractory to ibrutinib.
References
- 1. targetedonc.com [targetedonc.com]
- 2. tgtherapeutics.com [tgtherapeutics.com]
- 3. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non–Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tgtherapeutics.com [tgtherapeutics.com]
- 8. tgtherapeutics.com [tgtherapeutics.com]
- 9. drugs.com [drugs.com]
- 10. Pirtobrutinib - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 12. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. 2.4. Western blot analysis [bio-protocol.org]
- 22. In vivo xenograft models [bio-protocol.org]
- 23. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bruton's Tyrosine Kinase (BTK) Inhibitor IC50 Values
A note on "Btk-IN-9": Publicly available scientific literature and databases do not contain specific information on a Bruton's Tyrosine Kinase (BTK) inhibitor designated as "this compound". This name may refer to a compound from an internal, unpublished research program. Therefore, this guide provides a comparative analysis of several well-characterized, publicly disclosed BTK inhibitors to illustrate how IC50 values can be compared across different studies and experimental conditions. This comparison will focus on both first and second-generation covalent inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3][4][5] The potency of BTK inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), a measure of how much of the drug is needed to inhibit the biological process by half. However, IC50 values for the same compound can vary significantly across different studies due to variations in experimental protocols, assay types, and the specific reagents used. This guide provides a comparative analysis of reported IC50 values for several prominent BTK inhibitors and details the experimental methodologies used for their determination.
Quantitative Data Presentation: IC50 Values of Selected BTK Inhibitors
The following table summarizes the IC50 values for several BTK inhibitors as reported in various studies. It is crucial to consider the specific assay conditions when comparing these values.
| Inhibitor | BTK IC50 (nM) | Assay Type/Conditions | Reference |
| Ibrutinib | 0.5 | Biochemical Kinase Assay | [6] |
| Ibrutinib | 1.5 | Enzyme Assay | [7] |
| Acalabrutinib | 5.1 | Enzyme Assay | [7] |
| Zanubrutinib | 0.5 | Enzyme Assay | [7] |
| QL47 | 7 | Z'-lyte Kinase Assay | [1][2] |
| CC-292 | <0.5 | Biochemical Kinase Assay | [6] |
| ONO-4059 | 2.2 | Biochemical Kinase Assay | [6] |
| Remibrutinib | 1.3 | Biochemical Kinase Assay | [8] |
| Compound 10j | 0.4 | Enzyme-based Assay | [9] |
Note: The variability in reported IC50 values underscores the importance of standardized assays and direct head-to-head comparisons within the same study for accurate potency assessment.
Experimental Protocols
The determination of IC50 values is critical for characterizing the potency of kinase inhibitors. Below is a generalized protocol for a biochemical kinase assay, which is a common method for measuring the inhibitory activity of compounds against a purified kinase enzyme.
Generalized Protocol for a Biochemical BTK Kinase Assay:
-
Reagent Preparation:
-
Kinase Buffer: A buffered solution at physiological pH (e.g., 50 mM HEPES, pH 7.5) containing magnesium chloride (e.g., 10 mM), manganese chloride (e.g., 10 mM), a reducing agent (e.g., 1 mM DTT), and a detergent to prevent non-specific binding (e.g., 0.005% Triton X-100).
-
BTK Enzyme: Purified, recombinant BTK enzyme is diluted to a working concentration in the kinase buffer.
-
Substrate: A peptide or protein substrate that is a known target for BTK phosphorylation (e.g., Poly(Glu,Tyr) 4:1) is prepared in the kinase buffer.
-
ATP: Adenosine triphosphate (ATP) is prepared at a specific concentration, often close to the Michaelis constant (Km) for the kinase, to ensure sensitive detection of inhibition.
-
Test Compound: The inhibitor (e.g., this compound) is serially diluted in a suitable solvent (e.g., DMSO) to create a range of concentrations for testing.
-
-
Assay Procedure:
-
The test compound dilutions are added to the wells of a microplate.
-
The BTK enzyme is then added to the wells containing the test compound and incubated for a specific period to allow for inhibitor binding.
-
The kinase reaction is initiated by adding the substrate and ATP mixture to the wells.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature or 30°C).
-
-
Detection and Data Analysis:
-
The reaction is stopped by adding a solution that chelates the divalent cations necessary for enzyme activity (e.g., EDTA).
-
The amount of phosphorylated substrate or the amount of ADP produced is quantified. Common detection methods include:
-
Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well after the kinase reaction. A lower luminescence signal indicates higher kinase activity.
-
Fluorescence-based assays (e.g., Z'-lyte™): Uses a fluorescently labeled peptide substrate and a phosphorylation-specific antibody to detect the phosphorylated product.
-
Transcreener® ADP² Assay: Directly detects the amount of ADP produced in the kinase reaction.[10]
-
-
The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
In-depth Analysis of Btk-IN-9 Preclinical Findings: A Comparative Guide
A comprehensive review of available preclinical data on the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-9, reveals a notable absence of reproducible findings in the public domain. Extensive searches of scientific literature and databases did not yield specific preclinical studies, inhibitor profiles, or comparative analyses for a compound explicitly named "this compound."
This lack of publicly available information prevents a direct comparative analysis of this compound against other BTK inhibitors as initially requested. The name "this compound" may represent an internal compound designation not yet disclosed in published research, a less common chemical probe, or a potential misnomer.
To fulfill the core objective of providing a valuable comparative guide for researchers, scientists, and drug development professionals, we propose to shift the focus to a well-characterized and clinically relevant BTK inhibitor with a robust portfolio of published preclinical data. We can offer a detailed comparison of a prominent BTK inhibitor such as Ibrutinib , Acalabrutinib , or Zanubrutinib , or delve into a preclinical-stage inhibitor with available data, contingent on the audience's specific interests.
A comparative guide for an alternative, well-documented BTK inhibitor would include:
-
Quantitative Data Summary: Clearly structured tables comparing key performance metrics like IC50 values against BTK and off-target kinases, cellular potency, and in vivo efficacy in various preclinical models.
-
Detailed Experimental Protocols: Methodologies for key experiments, including kinase activity assays, cellular signaling assays (e.g., B-cell receptor pathway activation), and in vivo tumor model studies.
-
Visualized Signaling Pathways and Workflows: Diagrams generated using Graphviz to illustrate the BTK signaling cascade, experimental workflows for inhibitor characterization, and logical comparisons of different inhibitors' properties.
We invite the user to select a suitable, well-documented BTK inhibitor for which a comprehensive comparative guide can be constructed, adhering to all the specified data presentation and visualization requirements. This will ensure the final content is accurate, informative, and directly applicable to the target audience's research and development needs.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Btk-IN-9
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Btk-IN-9, a reversible Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Chemical and Safety Information
| Property | Information | Citation |
| Chemical Type | Reversible BTK inhibitor | [1] |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [2] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. | [2][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2][3] |
Step-by-Step Disposal Protocol
The following procedures are based on established best practices for the disposal of chemical waste in a laboratory setting. Always consult and adhere to your institution's specific waste disposal policies and local regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated materials such as gloves, pipette tips, and empty vials that have come into contact with this compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure lid to prevent spills.
-
Label the container as "Hazardous Chemical Waste" and list "this compound" as a component.
-
-
Liquid Waste:
-
Solutions containing this compound, including unused experimental solutions and solvent rinses, must be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.[2][3]
-
The container should be clearly labeled "Hazardous Chemical Waste" and specify all contents, including solvents and their approximate concentrations.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container.[4]
-
The sharps container should be clearly labeled as containing chemically contaminated sharps.
-
2. Decontamination of Work Surfaces and Equipment:
-
Following any handling of this compound, thoroughly decontaminate all work surfaces and non-disposable equipment.
-
Use a suitable solvent (e.g., ethanol or isopropanol) to wipe down surfaces, followed by a standard laboratory detergent and water.
-
Collect all decontamination materials (e.g., wipes) as solid hazardous waste.
3. Disposal of Unused or Expired this compound:
-
Pure, unused, or expired this compound should not be disposed of down the drain or in the regular trash.
-
It must be disposed of as hazardous chemical waste.
-
Ensure the original container is securely sealed and properly labeled. If the original container is compromised, transfer the material to a suitable, compatible, and labeled waste container.
4. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's procedures for requesting a waste pickup.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
This compound Waste Disposal Workflow
This guide provides a framework for the safe and compliant disposal of this compound. By prioritizing safety and adhering to established protocols, researchers can minimize risks and contribute to a secure and responsible laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
